2,4,7-Trimethyloctane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
62016-38-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4,7-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-9(2)6-7-11(5)8-10(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
DUHKHXHIPOGMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2,4,7-Trimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,7-Trimethyloctane, a branched alkane with applications as a solvent and in fuel science.[1][2] The information is presented to support research and development activities where this compound's physical characteristics are of importance.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that slight variations in reported values exist in the literature, which may be attributed to different experimental conditions and measurement techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄ | [1][2][3][4] |
| Molecular Weight | 156.31 g/mol | [1][5] |
| IUPAC Name | This compound | [1][5] |
| CAS Number | 62016-38-0 | [1][2][3] |
| Boiling Point | 168 to 178 °C | [1][6][7] |
| Density | 0.734 to 0.747 g/cm³ (at 20°C) | [1][6][7] |
| Refractive Index | 1.413 to 1.4189 | [1][6][7] |
| Solubility | Low solubility in water | [2] |
| Flash Point | 52.3°C | [6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds are applicable. The following outlines general procedures for key measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method is the Thiele tube method, which requires a small sample volume.[8]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in a Thiele tube containing mineral oil.
-
The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
Determination of Density
The density of a liquid is its mass per unit volume. For a non-volatile liquid like this compound, a pycnometer is a precise instrument for this measurement.[1]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is reweighed to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The filled pycnometer is brought to the same constant temperature in the water bath, the volume is adjusted, and it is weighed again to determine the mass of the sample.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[1][9]
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium D-line source)
-
Constant temperature water bath
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and the instrument is connected to a constant temperature water bath set to a specific temperature (e.g., 20°C).
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is then read from the instrument's scale.[9]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a liquid organic compound such as this compound.
References
- 1. This compound | 62016-38-0 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound price & availability - MOLBASE [molbase.com]
- 5. This compound | C11H24 | CID 14325890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound [stenutz.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. davjalandhar.com [davjalandhar.com]
Synthesis Pathways for 2,4,7-Trimethyloctane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,7-trimethyloctane, a branched alkane with applications in fuel science and as a reference compound in chemical analysis. The document details methodologies for several key synthetic routes, including Grignard reactions, Friedel-Crafts alkylation, hydroisomerization of linear alkanes, and industrial-scale catalytic cracking. Each method is presented with detailed experimental protocols, a summary of quantitative data where available, and visualizations of the chemical transformations and workflows to facilitate understanding and application in a research and development setting.
Introduction
This compound (C₁₁H₂₄) is a saturated branched alkane notable for its specific isomeric structure which influences its physicochemical properties, such as its boiling point of approximately 177°C and a reported cetane number of 44.5, making it relevant in the study of diesel fuels.[1] Its synthesis is a subject of interest for creating highly specific hydrocarbon structures for fuel blending, lubrication, and as a standard in analytical chemistry.[1] This guide explores the principal synthetic strategies for obtaining this molecule, ranging from targeted organic synthesis methods to broader industrial processes.
Synthesis via Grignard Reaction
The Grignard reaction offers a precise method for constructing the carbon skeleton of this compound. A plausible and targeted pathway involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. A key synthetic route involves the reaction of isopentylmagnesium bromide with mesityl oxide (4-methyl-3-penten-2-one), followed by a reduction sequence.
Reaction Scheme
The overall synthesis can be envisioned in two main stages:
-
1,4-Addition (Conjugate Addition) of Grignard Reagent: Isopentylmagnesium bromide reacts with mesityl oxide.
-
Reduction of the Carbonyl Group and Double Bond: The resulting ketone is fully reduced to the alkane.
Experimental Protocol
Step 1: Preparation of Isopentylmagnesium Bromide
-
All glassware must be thoroughly dried in an oven at >120°C and assembled under an inert atmosphere (e.g., argon or nitrogen).
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve isopentyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the isopentyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining isopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Step 2: Reaction with Mesityl Oxide
-
Cool the prepared Grignard reagent solution to 0°C in an ice bath.
-
Dissolve mesityl oxide in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Reduction to this compound
The resulting ketone can be reduced to the final alkane product using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.
-
Wolff-Kishner Reduction:
-
To the crude ketone, add hydrazine (B178648) hydrate (B1144303) and diethylene glycol.
-
Add potassium hydroxide (B78521) pellets and heat the mixture to reflux.
-
Continue heating until the evolution of nitrogen ceases.
-
Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent (e.g., hexane).
-
Wash the organic layer, dry, and purify by distillation.
-
Quantitative Data
| Parameter | Expected Value |
| Yield (Grignard Addition) | 60-80% |
| Yield (Reduction) | 70-90% |
| Overall Yield | 42-72% (Estimated) |
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings, and it can be adapted for the alkylation of alkanes, although this is less common and often leads to a mixture of products. The synthesis of this compound could theoretically be achieved by the alkylation of a smaller octane (B31449) isomer with methylating agents.
Reaction Scheme
A plausible, though challenging, approach would be the methylation of an octane isomer, such as 2,4-dimethylhexane, using a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol
-
The reaction must be conducted under anhydrous conditions.
-
To a flask containing the starting alkane (e.g., 2,4-dimethylhexane), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring and cooling.
-
Slowly bubble the methyl halide gas (e.g., methyl chloride) through the mixture or add a solution of the methyl halide.
-
Maintain the reaction temperature, typically between 0°C and room temperature.
-
After the reaction is complete, quench the mixture by carefully pouring it onto crushed ice and dilute acid.
-
Separate the organic layer, wash with water and brine, dry over a suitable drying agent, and fractionally distill to isolate the product.
Quantitative Data
Friedel-Crafts alkylation of alkanes is notoriously difficult to control and often results in a mixture of polyalkylated and rearranged products. Specific quantitative data for the synthesis of this compound via this method is not available.
| Parameter | Expected Outcome |
| Yield of this compound | Low |
| Selectivity | Low; a complex mixture of isomers is expected. |
| Major Side Reactions | Polyalkylation, skeletal rearrangement. |
Hydroisomerization of Linear Alkanes
Hydroisomerization is a major industrial process used to increase the octane number of gasoline by converting linear alkanes into their branched isomers. This compound can be a component of the product mixture from the hydroisomerization of n-undecane.
Process Overview
This process typically employs a bifunctional catalyst, containing both metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization).
Experimental Protocol (Generalized)
-
A bifunctional catalyst (e.g., platinum on a zeolite support like ZSM-22 or SAPO-11) is loaded into a fixed-bed reactor.
-
The catalyst is activated, typically by reduction in a stream of hydrogen at elevated temperatures.
-
A feed of n-undecane is vaporized and mixed with hydrogen gas.
-
The gas mixture is passed through the heated catalyst bed under pressure.
-
The reactor effluent is cooled, and the liquid products are separated from the excess hydrogen and light gases.
-
The liquid product, a mixture of undecane (B72203) isomers, is analyzed (e.g., by gas chromatography) and can be further purified by fractional distillation.
Quantitative Data
The product distribution of hydroisomerization is highly dependent on the catalyst, temperature, pressure, and residence time. Achieving high selectivity for a single di- or tri-branched isomer is challenging.
| Parameter | Typical Value Range |
| Temperature | 250 - 350 °C |
| Pressure | 20 - 100 bar |
| Catalyst | Pt on acidic support (e.g., SAPO-11, ZSM-22, Y-zeolite) |
| n-Undecane Conversion | 50 - 95% |
| Selectivity for Trimethyloctanes | Variable, generally part of a complex mixture of isomers. |
Catalytic Cracking
Catalytic cracking is a primary refinery process for converting high-boiling hydrocarbon fractions of petroleum into more valuable lower-boiling products like gasoline. This process inherently produces a significant amount of branched alkanes.
Process Overview
Large hydrocarbon molecules are broken down into smaller, more branched molecules and alkenes by passing them over a hot, powdered catalyst.
Process Conditions
-
Temperature: 450 - 550 °C
-
Catalyst: Zeolite (e.g., ZSM-5, Faujasite)
-
Pressure: Slightly above atmospheric pressure
Product Distribution
Catalytic cracking produces a wide range of hydrocarbons. The gasoline fraction is rich in branched alkanes and aromatic compounds, which improve its octane rating. This compound would be one of many C₁₁ isomers in the product stream, and its isolation would require extensive fractional distillation. The yield of any specific isomer is generally low.
Conclusion
The synthesis of this compound can be approached through various pathways, each with distinct advantages and disadvantages. For targeted, high-purity synthesis on a laboratory scale, the Grignard reaction pathway offers the most plausible and direct route, despite the lack of specific published data for this exact transformation. Industrial processes such as hydroisomerization and catalytic cracking produce this compound as a component of a complex mixture of isomers, making them unsuitable for obtaining the pure compound without extensive separation. The selection of a synthetic route will ultimately depend on the desired purity, scale, and the acceptable complexity of the product mixture. Further research into optimizing the selectivity of these reactions could provide more efficient pathways to this and other specific branched alkanes.
References
2,4,7-Trimethyloctane CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,7-trimethyloctane, a branched alkane with increasing relevance in fuel science and as a reference compound in various chemical studies. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and potential applications.
Chemical Identity and Molecular Structure
CAS Number: 62016-38-0[1][2][3]
Molecular Formula: C₁₁H₂₄[1][2][4]
This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents at the second, fourth, and seventh carbon positions.[2] The specific branching pattern of the methyl groups significantly influences its physical and chemical characteristics.[4]
Canonical SMILES: CC(C)CCC(C)CC(C)C[4]
InChI Key: DUHKHXHIPOGMOW-UHFFFAOYSA-N[4]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 156.31 g/mol | [3][4] |
| Boiling Point | 177 °C | [4] |
| Density | 0.739 g/cm³ | [1] |
| Refractive Index | 1.414 | [1] |
| Flash Point | 52.3 °C | [1] |
| Cetane Number | 44.5 | [4] |
| LogP | 4.10480 | [1] |
Synthesis and Experimental Protocols
The primary method for synthesizing branched alkanes like this compound is through catalytic alkylation.[4] A common approach for this type of reaction is the Friedel-Crafts alkylation, which involves the reaction of an alkyl halide with a hydrocarbon in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation (General Method)
Materials:
-
Octane (B31449) (or a suitable octane derivative)
-
Methyl chloride (or other methylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the octane substrate. If necessary, dissolve it in a minimal amount of anhydrous dichloromethane.
-
Add the methylating agent (e.g., methyl chloride) to the flask.
-
Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the reaction mixture in small portions, as the reaction can be exothermic.
-
Stir the reaction mixture at a controlled temperature. The optimal temperature and reaction time will depend on the specific reactants and should be determined through experimental optimization.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system to isolate the this compound.
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis process, the following diagrams have been generated using the DOT language.
References
Spectroscopic data for 2,4,7-Trimethyloctane (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,4,7-trimethyloctane, a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol . Due to the limited availability of experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development applications.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 0.85 | Doublet | 6H | C1-H₃, C1'-H₃ |
| b | ~ 0.87 | Doublet | 3H | C8-H₃ |
| c | ~ 0.89 | Doublet | 3H | C4-CH₃ |
| d | ~ 1.10 - 1.25 | Multiplet | 4H | C3-H₂, C5-H₂ |
| e | ~ 1.35 - 1.48 | Multiplet | 2H | C6-H₂ |
| f | ~ 1.50 - 1.65 | Multiplet | 2H | C2-H, C7-H |
| g | ~ 1.70 - 1.85 | Multiplet | 1H | C4-H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 19.5 | C8 |
| ~ 22.5 | C1, C1' |
| ~ 24.8 | C4-CH₃ |
| ~ 25.0 | C7 |
| ~ 30.0 | C2 |
| ~ 32.5 | C4 |
| ~ 37.0 | C5 |
| ~ 39.0 | C6 |
| ~ 45.0 | C3 |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 2950 - 2850 | Strong | C-H Stretch | sp³ C-H |
| 1470 - 1450 | Medium | C-H Bend | CH₂ Scissoring |
| 1380 - 1370 | Medium | C-H Bend | CH₃ Bending (Umbrella) |
| ~ 720 | Weak | C-H Rock | -(CH₂)n- Rocking (n≥4) |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 156 | Low | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - CH₃]⁺ |
| 113 | Medium | [M - C₃H₇]⁺ |
| 99 | Medium | [M - C₄H₉]⁺ |
| 85 | High | [C₆H₁₃]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | High | [C₃H₇]⁺ (isopropyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is usually an average of 16-32 scans.
-
After data collection, clean the ATR crystal thoroughly.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS) :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The GC will separate the components of the sample, with the this compound eluting at a specific retention time.
-
-
Instrument Setup and Data Acquisition :
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Detection : Scan a mass-to-charge (m/z) range of approximately 35-300 amu.
-
The instrument control software will record the mass spectrum of the eluting compound.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a general workflow for spectroscopic analysis.
2,4,7-Trimethyloctane: A Technical Overview of a Branched Alkane
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 2,4,7-trimethyloctane, a branched-chain alkane. The document synthesizes available scientific and technical information regarding its chemical properties and synthesis. Notably, extensive searches of scientific databases and literature have yielded no verifiable evidence of this compound's natural occurrence in plants, insects, or other biological systems. Therefore, this guide focuses on its characterization and synthetic production.
Chemical and Physical Properties
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1] As a branched alkane, its structure influences its physicochemical properties, distinguishing it from its linear counterpart, undecane, and other isomers. These properties are critical for its applications, particularly as a component in fuels.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 62016-38-0 | [1] |
| Boiling Point | ~177-178 °C | [1] |
| Density | ~0.747 g/cm³ | [2] |
Synthesis of this compound
In the absence of known natural sources, this compound is produced through synthetic chemical processes. The primary methods involve the manipulation of hydrocarbon chains to introduce methyl branches.
Catalytic Alkylation
One of the main industrial methods for producing branched alkanes like this compound is catalytic alkylation.[1] This process involves the reaction of smaller alkanes and alkenes in the presence of an acid catalyst.
Diagram: Generalized Catalytic Alkylation Workflow
A simplified workflow for the synthesis of branched alkanes via catalytic alkylation.
Experimental Protocols
While specific, detailed industrial protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common approach is the Friedel-Crafts alkylation.
Protocol: Conceptual Friedel-Crafts Alkylation for Branched Alkane Synthesis
-
Reactant Preparation: A suitable octane (B31449) isomer is dissolved in an inert solvent under anhydrous conditions.
-
Catalyst Introduction: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the reaction mixture.[1]
-
Alkylation: A methylating agent, like a methyl halide (e.g., methyl chloride), is slowly introduced to the cooled reaction mixture.[1]
-
Reaction Quenching: The reaction is carefully quenched by the addition of water or a dilute acid.
-
Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude product is then purified using fractional distillation to isolate this compound.
-
Analysis: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.
Protocol: General GC-MS Analysis of Branched Alkanes
-
Sample Preparation: The sample containing the alkane is diluted in a suitable volatile solvent (e.g., hexane).
-
Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each component is compared against a spectral library (e.g., NIST) for identification. The retention time from the gas chromatogram provides an additional layer of confirmation.
Diagram: GC-MS Analytical Workflow
A flowchart illustrating the process of identifying volatile compounds using GC-MS.
Potential Biological Interactions and Future Research
While no natural sources of this compound have been identified, its structural similarity to other naturally occurring branched alkanes suggests potential areas for future research. Branched alkanes in nature can be involved in chemical signaling (as semiochemicals) or as components of cuticular waxes in insects and plants. Research into its potential use as a solvent or carrier for drug delivery systems has also been suggested.[1] Professionals in drug development might consider its properties as a non-polar solvent. Further investigation is required to determine if this compound has any biological activity or if it exists in nature at concentrations below current detection limits.
References
2,4,7-Trimethyloctane as a branched-chain alkane isomer
An In-depth Technical Guide on 2,4,7-Trimethyloctane
Topic: this compound as a Branched-Chain Alkane Isomer Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. As one of the 159 structural isomers of undecane (B72203), its specific branching pattern confers distinct physicochemical properties that differentiate it from its linear counterpart, n-undecane, and other isomers.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methodologies, and its current and potential applications in research and drug development. Generally considered to be of low biological reactivity, its utility as a reference compound, solvent, and potential excipient in pharmaceutical formulations is of significant interest.[4]
Physicochemical Properties
The structure of this compound features methyl groups at the 2, 4, and 7 positions of an octane (B31449) backbone. This branching disrupts the intermolecular van der Waals forces, resulting in a lower boiling point compared to n-undecane.[1] The detailed properties of this compound are summarized below, alongside a comparison with other selected undecane isomers.
Properties of this compound
| Property | Value | Source |
| CAS Number | 62016-38-0 | [4][5] |
| Molecular Formula | C₁₁H₂₄ | [4][5] |
| Molecular Weight | 156.31 g/mol | [4][6] |
| IUPAC Name | This compound | [4][6] |
| Boiling Point | 171.6 - 177 °C | [4][7] |
| Density | 0.739 g/cm³ | [7] |
| Flash Point | 52.3 °C | [7] |
| Refractive Index | 1.414 | [7] |
| Cetane Number | 44.5 | [4] |
| Appearance | Colorless liquid | [5] |
| Solubility | Low in water | [5] |
Comparative Properties of Undecane Isomers
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| This compound | 62016-38-0 | 171.6 - 177 | - | 0.739 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
| (Data sourced from BenchChem)[1] |
Synthesis and Characterization Protocols
The synthesis of this compound can be achieved through several routes, ranging from laboratory-scale alkylation reactions to industrial-scale catalytic cracking.
Experimental Protocol: Friedel-Crafts Alkylation
This method introduces methyl branches onto an octane backbone using a Lewis acid catalyst.[4]
Objective: To synthesize this compound via catalytic alkylation.
Materials:
-
n-Octane
-
Methyl chloride (CH₃Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous reaction vessel with a stirring mechanism
-
Ice bath and heating mantle
-
Gas inlet for CH₃Cl
-
Quenching solution (e.g., dilute HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Distillation apparatus
Methodology:
-
Catalyst Suspension: Suspend anhydrous AlCl₃ in an excess of n-octane within the reaction vessel under an inert atmosphere.
-
Reaction Initiation: Cool the mixture and begin bubbling methyl chloride gas through the suspension with vigorous stirring. The reaction is exothermic and proceeds via the formation of a methyl carbocation, which then performs an electrophilic attack on the octane chain.
-
Temperature Control: Maintain the reaction temperature between 40–60°C to facilitate the multiple methylation steps required to form the desired isomer.[4]
-
Reaction Quenching: After the reaction period, cool the mixture and carefully quench it by slowly adding it to cold, dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer.
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous MgSO₄.
-
Purification: Isolate the this compound from the mixture of isomers and unreacted octane via fractional distillation.
Industrial Production: Fluid Catalytic Cracking (FCC)
In petroleum refineries, this compound is produced from the cracking of heavier hydrocarbon fractions.[4]
Methodology:
-
Feedstock: Heavy hydrocarbon fractions are vaporized and fed into a reactor.
-
Catalyst: The vaporized feedstock is mixed with a hot, powdered zeolite catalyst, such as ZSM-5.
-
Cracking and Isomerization: At high temperatures, the large hydrocarbon molecules are broken down (cracked). The acidic nature of the zeolite catalyst promotes carbocation formation, leading to isomerization and branching through mechanisms like β-scission and hydride transfer.[4]
-
Separation: The resulting mixture of smaller, more highly branched alkanes is separated in a fractionation column to isolate specific isomers like this compound.
Characterization Protocol: Density Measurement
Objective: To determine the density of a purified this compound sample using a pycnometer.[1]
Methodology:
-
Preparation: Clean and thoroughly dry a pycnometer of a known volume.
-
Tare Weight: Weigh the empty, dry pycnometer accurately.
-
Sample Filling: Fill the pycnometer with the this compound sample, ensuring no air bubbles are present and the liquid level is precisely at the calibration mark.
-
Weighing: Weigh the pycnometer containing the sample.
-
Calculation: Determine the mass of the sample by subtracting the tare weight. Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.[1]
Visualized Workflows and Relationships
Applications in Research and Drug Development
While highly branched alkanes are often considered biologically inert, their unique physical properties make them valuable in various scientific and industrial contexts.
Research Applications:
-
Reference Standard: this compound serves as a reference compound for studying hydrocarbon structures and reactions.[4] It can be used as an internal standard in gas chromatography for comparing retention times of other C10-C12 molecules.[2]
-
Membrane Studies: It can be utilized in biological research to investigate lipid metabolism and the effects of branched hydrocarbons on the fluidity and permeability of biological membranes.[4]
-
Fuel Science: With a defined cetane number, it is a component of interest in studies aimed at improving combustion efficiency in diesel fuels.[4]
Potential Roles in Drug Development: The primary application of alkanes in pharmaceuticals is as non-polar solvents and excipients. While this compound itself is not a common pharmaceutical ingredient, its properties are relevant to formulation science, particularly for drug delivery systems.[4]
-
Solvent/Carrier for Lipophilic Drugs: Highly branched alkanes can act as solvents or carriers for water-insoluble (lipophilic) drug compounds. This is analogous to the use of semifluorinated alkanes (SFAs) in creating multiphase colloidal systems like nanoemulsions, gels, and suspensions to enhance drug delivery.[8]
-
Formulation Excipient: Its low reactivity and solvent properties make it a candidate for inclusion in topical formulations or as a component in lubricant coatings for medical devices.
Conclusion
This compound is a well-defined isomer of undecane with distinct physical properties derived from its highly branched structure. While its direct applications in drug development are still exploratory, its role as a non-polar solvent, a reference compound in analytical chemistry, and a model for studying hydrocarbon interactions with biological systems is firmly established. The principles governing its synthesis and its potential use as an excipient in advanced drug delivery formulations highlight the continued relevance of simple organic molecules in addressing complex scientific and pharmaceutical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Undecane - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]
- 4. This compound | 62016-38-0 | Benchchem [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C11H24 | CID 14325890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological and Safety Profile of 2,4,7-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7-Trimethyloctane is a branched-chain alkane with the chemical formula C₁₁H₂₄.[1][2] It belongs to a broad class of hydrocarbons used in various industrial applications, including as solvents and in fuel formulations.[3][4] Due to the limited availability of specific toxicological data for this compound, a read-across approach is employed to provide a preliminary understanding of its potential health hazards. This approach leverages data from analogous substances with similar chemical structures and physicochemical properties.[5][6][7]
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | 177 °C | [4] |
| IUPAC Name | This compound | [1] |
| InChI Key | DUHKHXHIPOGMOW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)CCC(C)CC(C)C | [1] |
Toxicological Data (Read-Across Approach)
The following tables summarize toxicological data for structurally similar branched and linear alkanes in the C8-C18 range. This data can be used to infer the potential toxicity of this compound.
Acute Toxicity
Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.[8]
| Endpoint | Test Substance/Analogue | Species | Route | Value | Classification | Reference |
| LD₅₀ | Analogue of C8-18 branched and linear alkanes | Rat (female) | Oral | > 2000 mg/kg bw | Low acute oral toxicity | [9] |
Skin Irritation/Corrosion
These studies evaluate the potential of a substance to cause reversible or irreversible skin damage.
| Endpoint | Test Substance/Analogue | Method | Result | Classification | Reference |
| Skin Irritation | Analogue of C8-18 branched and linear alkanes | In vivo | Slightly irritating | GHS Category 3 (assumed) | [9] |
Genotoxicity/Mutagenicity
Genotoxicity assays determine if a substance can damage genetic material (DNA).
| Endpoint | Test Substance/Analogue | Test System | Result | Classification | Reference |
| Mutagenicity | Analogue of C8-18 branched and linear alkanes | Ames test (in vitro) | Negative | Not considered genotoxic | [9] |
Repeated Dose Toxicity
These studies assess the effects of long-term, repeated exposure to a substance.
| Endpoint | Test Substance/Analogue | Species | Route | NOAEL | Effects Observed | Reference |
| Systemic Toxicity | Analogue of C8-18 branched and linear alkanes | Rat | Oral | 1000 mg/kg bw/day | No adverse effects on reproductive organs, embryotoxicity, or teratogenicity | [9] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are outlined below, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.[10]
-
Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity to classify the substance.[10]
-
Test Animals: Typically, three female rats per step are used.[10]
-
Procedure:
-
The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]
-
The outcome of the first step determines the dose for the next step. If mortality occurs, a lower dose is used; if no mortality, a higher dose may be tested.[10]
-
-
Endpoint: The LD₅₀ is estimated based on the mortality data, allowing for classification according to the Globally Harmonised System (GHS).[8]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the skin irritation potential of a chemical.[11][12][13]
-
Principle: The test uses a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[12][13] The test chemical's potential to cause skin irritation is determined by its effect on cell viability.[14]
-
Procedure:
-
The test chemical is applied topically to the RhE tissue.
-
After a specific exposure period, the tissue is rinsed.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of the cells.[13]
-
-
Endpoint: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant (UN GHS Category 2).[12][14]
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This is a widely used in vitro test for identifying gene mutations.[15]
-
Principle: The test uses strains of Salmonella typhimurium and Escherichia coli that are mutated to require a specific amino acid (e.g., histidine) for growth. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.[15]
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
After incubation, the number of revertant colonies is counted.
-
-
Endpoint: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
Visualizations
Toxicological Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the toxicological safety of a chemical substance like this compound, especially when data is limited.
Caption: A flowchart illustrating the toxicological safety assessment process for a data-poor chemical.
Conclusion
In the absence of direct experimental data, a read-across approach suggests that this compound is likely to have low acute oral toxicity and is not expected to be genotoxic. It may be slightly irritating to the skin. Repeated exposure is not anticipated to cause significant systemic, reproductive, or developmental toxicity. However, it is crucial to emphasize that these are predictions based on analogue data. For a definitive safety assessment, experimental testing of this compound following standardized protocols such as those outlined by the OECD would be necessary. This guide provides a framework for understanding the potential toxicological profile of this compound and highlights the methodologies required for its formal evaluation.
References
- 1. This compound | C11H24 | CID 14325890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fvs.com.py [fvs.com.py]
- 4. This compound | 62016-38-0 | Benchchem [benchchem.com]
- 5. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 6. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]
- 7. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. siesascs.edu.in [siesascs.edu.in]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. mbresearch.com [mbresearch.com]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
Solubility of 2,4,7-Trimethyloctane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,7-trimethyloctane, a branched alkane, in various organic solvents. In the absence of extensive empirical data, this document outlines the fundamental principles governing the solubility of non-polar compounds, details established experimental protocols for solubility determination, and explores predictive models that can estimate solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the behavior of such molecules in organic media is critical.
Introduction
This compound (C₁₁H₂₄) is a branched-chain alkane, a class of saturated hydrocarbons. Its non-polar nature is the primary determinant of its solubility behavior. According to the principle of "like dissolves like," this compound is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents, with virtually no solubility in water. Understanding its solubility is crucial for various applications, including its use as a solvent, in chemical synthesis, and for chromatographic and spectroscopic analyses.
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:
ΔG = ΔH - TΔS
For alkanes dissolving in organic solvents, the process can be understood in terms of intermolecular forces:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the van der Waals forces between the this compound molecules.
-
Breaking Solvent-Solvent Interactions: Energy is also needed to disrupt the intermolecular forces (van der Waals, dipole-dipole, or hydrogen bonds) between the solvent molecules.
-
Forming Solute-Solvent Interactions: Energy is released when new van der Waals forces are established between this compound and the solvent molecules.
In the case of non-polar solvents, the energy required to break the existing interactions is comparable to the energy released by forming new ones, resulting in a small enthalpy change and favoring dissolution. Conversely, with polar solvents, particularly those with strong hydrogen bonds like water or ethanol, a significant amount of energy is needed to break the solvent's intermolecular bonds, which is not sufficiently compensated by the weak van der Waals interactions formed with the alkane.
Predicted Solubility of this compound
The following table presents a hypothetical but representative prediction of the solubility of this compound in a range of common organic solvents at standard temperature and pressure, categorized by solvent polarity. These values are for illustrative purposes to demonstrate the expected trends.
| Solvent | Solvent Type | Predicted Solubility (mole fraction, x) | Qualitative Solubility |
| n-Hexane | Non-polar | > 0.5 | Miscible |
| Toluene | Non-polar (aromatic) | > 0.5 | Miscible |
| Diethyl Ether | Slightly Polar | ~ 0.3 - 0.5 | Highly Soluble |
| Acetone | Polar Aprotic | ~ 0.1 - 0.3 | Soluble |
| Ethanol | Polar Protic | < 0.01 | Sparingly Soluble |
| Methanol | Polar Protic | < 0.001 | Very Sparingly Soluble |
| Water | Polar Protic | < 0.00001 | Insoluble |
Experimental Determination of Solubility
For precise quantitative data, experimental determination is necessary. The following are detailed protocols for two common methods used to determine the solubility of a liquid in a liquid.
Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[1][2]
Protocol:
-
Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[3]
-
Phase Separation: The mixture is allowed to stand undisturbed at a constant temperature until the two phases (the saturated solvent phase and the excess solute phase) have clearly separated. For liquid-liquid systems, centrifugation can be employed to expedite this process.[1]
-
Sampling: A sample of the saturated solvent phase is carefully withdrawn without disturbing the excess solute phase.
-
Analysis: The concentration of the solute in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mol/L, g/L, or mole fraction).
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[4][5]
Protocol:
-
Equilibration: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).
-
Sampling and Weighing: A precise volume or mass of the saturated solvent phase is carefully transferred to a pre-weighed, non-volatile container. The total mass of the container and the solution is recorded.
-
Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the non-volatile solute remains.
-
Drying and Final Weighing: The container with the solute residue is dried to a constant mass in an oven at a temperature below the boiling point of the solute. The final mass is recorded.
-
Calculation: The mass of the dissolved solute is the difference between the final mass and the initial mass of the empty container. The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute. The solubility can then be expressed in various units (e.g., g of solute per 100 g of solvent).
Visualization of Workflows and Concepts
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.
Conceptual Diagram of Predictive Solubility Models
This diagram outlines the logical approach of group contribution models like UNIFAC for predicting solubility.
Conclusion
References
The Unseen Architect: Unraveling the Historical Synthesis of 2,4,7-Trimethyloctane
A deep dive into the historical context of 2,4,7-trimethyloctane's discovery reveals not a singular eureka moment, but a systematic and foundational effort in the mid-20th century to understand the vast isomeric landscape of hydrocarbons. The first documented synthesis and characterization of this branched alkane can be attributed to the comprehensive work of the American Petroleum Institute (API) Research Project 45, which commenced in 1938. This ambitious project aimed to synthesize and determine the physical properties of a multitude of hydrocarbons, including the numerous isomers of undecane (B72203) (C₁₁H₂₄), to build a foundational understanding of fuel science.
The primary motivation behind the large-scale synthesis and characterization of hydrocarbon isomers during this period was the burgeoning automotive and aviation industries. A critical need existed to understand the relationship between the molecular structure of fuel components and their combustion properties, such as octane (B31449) and cetane ratings. By synthesizing and testing pure isomers like this compound, researchers could build predictive models for fuel performance.
Physicochemical Properties
| Property | Value | Unit |
| Molecular Formula | C₁₁H₂₄ | |
| Molecular Weight | 156.31 | g/mol |
| CAS Registry Number | 62016-38-0 | |
| Boiling Point | 177 | °C |
| Cetane Number | 44.5 |
Historical Synthesis Experimental Protocols
Probable Synthesis via Grignard Reaction
The synthesis of this compound would likely have been achieved through a multi-step process involving the coupling of Grignard reagents with appropriate alkyl halides. A plausible retrosynthetic analysis suggests the formation of the C11 backbone by creating one of the key carbon-carbon bonds.
Methodology:
-
Preparation of the Grignard Reagent: An appropriate alkyl bromide, for example, 1-bromo-2,4-dimethylpentane, would be reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the corresponding Grignard reagent.
-
Coupling Reaction: The freshly prepared Grignard reagent would then be reacted with a suitable alkyl halide, such as 2-bromopropane, in the same ethereal solvent. This nucleophilic substitution reaction would form the carbon skeleton of this compound.
-
Workup and Purification: The reaction mixture would be quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride solution) to destroy any unreacted Grignard reagent and protonate the alkoxide byproducts. The organic layer would then be separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed by distillation. The final product, this compound, would be purified by fractional distillation.
Visualizing the Historical Synthesis
The logical workflow for the probable historical synthesis of this compound using a Grignard-based approach can be visualized as follows:
Caption: Probable Grignard synthesis workflow for this compound.
A more detailed representation of the key chemical transformation in the synthesis is depicted below, illustrating the formation of the crucial carbon-carbon bond.
Caption: Key coupling step in the synthesis of this compound.
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of 2,4,7-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. 2,4,7-Trimethyloctane, a branched alkane, is a component found in various industrial applications and can be a subject of interest in environmental analysis, fuel science, and as a reference compound in chemical research. These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS.
This compound is a volatile compound, making it an ideal candidate for GC-MS analysis.[1] The methodologies outlined below are designed to provide a robust and reproducible workflow for the qualitative and quantitative analysis of this compound in various matrices.
Experimental Protocols
A successful GC-MS analysis of this compound hinges on meticulous sample preparation and optimized instrument parameters. The following protocols are recommended as a starting point and may require further optimization based on the specific sample matrix and analytical objectives.
Sample Preparation
The goal of sample preparation is to extract and concentrate this compound from the sample matrix and present it in a solvent suitable for GC-MS injection.
Liquid Samples (e.g., organic solvents, fuel blends):
-
Dilution: If the sample is concentrated, dilute it with a volatile organic solvent such as hexane (B92381), pentane, or dichloromethane (B109758) to bring the analyte concentration within the linear range of the instrument. A typical starting dilution is 1:100 (v/v), which can be adjusted as needed.
-
Filtration: To prevent contamination of the GC inlet and column, filter the diluted sample through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated alkane or a branched alkane with a different retention time) to the diluted sample prior to injection.
Solid Samples (e.g., polymers, environmental solids):
-
Solvent Extraction:
-
Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into a clean glass extraction vessel.
-
Add a suitable volume of an appropriate organic solvent (e.g., hexane or dichloromethane) to fully immerse the sample.
-
Extract the sample using a technique such as sonication for 15-30 minutes or Soxhlet extraction for several hours.
-
-
Concentration: After extraction, carefully concentrate the solvent extract to a smaller, known volume (e.g., 1 mL) using a gentle stream of nitrogen gas or a rotary evaporator.
-
Cleanup (if necessary): If the extract contains interfering compounds, a cleanup step using solid-phase extraction (SPE) with a non-polar sorbent may be required.
-
Final Preparation: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis. Add an internal standard if performing quantitation.
Headspace Analysis for Volatile Matrices:
For the analysis of volatile organic compounds (VOCs) like this compound in liquid or solid samples with complex non-volatile matrices, headspace sampling is a valuable technique.
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample into a headspace vial.
-
Equilibration: Seal the vial and place it in a headspace autosampler. The sample is then incubated at a controlled temperature (e.g., 80-120°C) to allow the volatile compounds to partition into the headspace gas.
-
Injection: A heated, gas-tight syringe automatically samples a portion of the headspace gas and injects it into the GC inlet.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Port Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio for concentrated samples) or Splitless (for trace analysis) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Expected Retention Time and Mass Spectrum
The retention time of this compound will depend on the specific GC conditions but is expected to elute within the typical range for C11 branched alkanes under the recommended temperature program.
Key Diagnostic Ions for Trimethyloctane Isomers:
| m/z | Interpretation |
| 43 | C3H7+ fragment (base peak) |
| 57 | C4H9+ fragment |
| 71 | C5H11+ fragment |
| 85 | C6H13+ fragment |
| 141 | [M-CH3]+ (loss of a methyl group) |
| 156 | Molecular Ion (M+) |
Note: The relative abundances of these ions will vary depending on the specific isomer and the instrument tuning.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for the Use of 2,4,7-Trimethyloctane as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,4,7-trimethyloctane as an internal standard (IS) in chromatographic analyses, particularly in gas chromatography (GC). Given its properties as a branched-chain alkane, this compound is a suitable internal standard for the quantitative analysis of various volatile and semi-volatile hydrocarbons and other non-polar compounds.
Principle of Internal Standard Method
The internal standard method is a widely used calibration technique in chromatography to improve the precision and accuracy of quantitative analysis. It involves adding a constant, known amount of a non-native compound, the internal standard, to every sample, calibration standard, and blank. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively corrects for variations in injection volume, solvent evaporation, and instrument response, leading to more robust and reliable results.
Properties of this compound as an Internal Standard
This compound (C₁₁H₂₄) is a branched alkane with properties that make it an effective internal standard for specific applications.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | Approximately 177 °C |
| CAS Number | 62016-38-0 |
| Solubility | Soluble in most organic solvents (e.g., hexane (B92381), dichloromethane); insoluble in water. |
| Reactivity | Chemically inert under typical chromatographic conditions. |
Key Advantages:
-
Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or components of the chromatographic system.
-
Elution Profile: Its boiling point and non-polar nature allow it to elute within a reasonable time frame on many common GC columns, making it suitable for analyzing compounds with similar volatility.
-
Commercial Availability: It is available from various chemical suppliers.
-
Distinct Mass Spectrum: In GC-Mass Spectrometry (GC-MS), its fragmentation pattern is distinct from many common analytes, allowing for clear identification and quantification.
Applications
This compound is particularly well-suited as an internal standard for the quantitative analysis of:
-
Total Petroleum Hydrocarbons (TPH): Specifically for the gasoline range organics (GRO) and diesel range organics (DRO) fractions.
-
Volatile Organic Compounds (VOCs): In environmental samples such as soil, water, and air, particularly for non-polar VOCs.
-
Fuel Composition Analysis: For the determination of specific hydrocarbon components in gasoline, diesel, and other fuel mixtures.
-
Analysis of Non-polar Solvents and Industrial Chemicals.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in GC-Flame Ionization Detection (FID) and GC-MS. These should be optimized for specific applications and instrumentation.
Protocol 1: Quantitative Analysis of TPH (Gasoline Range Organics) in Soil by GC-FID
Objective: To determine the concentration of gasoline range organics (C6-C10) in a soil sample.
Materials and Reagents:
-
This compound (Internal Standard, ≥99% purity)
-
Methanol (B129727) (Purge-and-Trap grade)
-
Deionized Water (Organic-free)
-
Gasoline standard (for calibration)
-
Clean, dry soil sample
-
Purge-and-trap concentrator coupled to a GC-FID system
Procedure:
-
Preparation of Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the gasoline standard in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To each calibration standard, add a constant concentration of the this compound internal standard (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Weigh approximately 5 g of the soil sample into a 40 mL VOA vial.
-
Add 5 mL of methanol to the vial.
-
Spike the sample with the internal standard to achieve a final concentration of 10 µg/mL in the methanol extract.
-
Vortex for 2 minutes to extract the gasoline range organics.
-
Allow the soil to settle.
-
-
Analysis:
-
Transfer a known volume (e.g., 100 µL) of the methanol extract into a purge-and-trap sparging vessel containing 5 mL of organic-free water.
-
Purge the sample according to the optimized purge-and-trap conditions.
-
Analyze the desorbed compounds using the GC-FID system.
-
GC-FID Conditions (Example):
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Detector | FID at 280 °C |
| Injection Mode | Splitless |
Data Analysis:
-
Integrate the peak areas for the total gasoline range organics and the this compound internal standard.
-
Calculate the response factor (RF) for the gasoline standard in each calibration level using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
-
Plot a calibration curve of the area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).
-
Calculate the concentration of GRO in the sample extract using the calibration curve and the measured peak area ratios.
Protocol 2: Quantitative Analysis of Specific Hydrocarbons in a Fuel Sample by GC-MS
Objective: To determine the concentration of specific hydrocarbons (e.g., toluene, ethylbenzene, xylenes) in a gasoline sample.
Materials and Reagents:
-
This compound (Internal Standard, ≥99% purity)
-
Hexane (GC grade)
-
Certified standards of toluene, ethylbenzene, and o-, m-, p-xylene
-
Gasoline sample
Procedure:
-
Preparation of Internal Standard Stock Solution (1000 µg/mL):
-
Prepare as described in Protocol 1, using hexane as the solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a mixed stock solution of the target analytes (toluene, ethylbenzene, xylenes) in hexane.
-
Create a series of calibration standards by diluting the mixed stock solution to cover the expected concentration range in the diluted gasoline sample.
-
Add a constant concentration of the this compound internal standard (e.g., 20 µg/mL) to each calibration standard.
-
-
Sample Preparation:
-
Accurately dilute the gasoline sample in hexane (e.g., 1:100 v/v).
-
Spike the diluted sample with the internal standard to the same concentration as in the calibration standards.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
GC-MS Conditions (Example):
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 50 °C (hold 1 min), ramp to 150 °C at 8 °C/min, hold 2 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan mode (m/z 40-300) or Selected Ion Monitoring (SIM) |
| Injection Mode | Split (e.g., 50:1) |
Data Analysis:
-
For each analyte and the internal standard, extract the ion chromatograms for their characteristic ions to ensure specificity and accurate integration.
-
Calculate the response factors and construct calibration curves as described in Protocol 1.
-
Determine the concentration of each target hydrocarbon in the diluted gasoline sample and then calculate the concentration in the original sample.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained using the protocols described above.
Table 1: Calibration Data for TPH (GRO) Analysis by GC-FID
| Calibration Level | GRO Conc. (µg/mL) | This compound Conc. (µg/mL) | GRO Area | IS Area | Area Ratio (GRO/IS) |
| 1 | 1.0 | 10 | 15,234 | 150,112 | 0.101 |
| 2 | 5.0 | 10 | 76,890 | 151,034 | 0.509 |
| 3 | 10.0 | 10 | 155,432 | 152,345 | 1.020 |
| 4 | 25.0 | 10 | 389,123 | 150,987 | 2.577 |
| 5 | 50.0 | 10 | 780,234 | 151,567 | 5.148 |
| Sample | Unknown | 10 | 250,678 | 151,234 | 1.658 |
From the calibration curve, a sample area ratio of 1.658 would correspond to a GRO concentration of approximately 16.2 µg/mL.
Table 2: Recovery and Precision Data for Hydrocarbon Analysis in Spiked Fuel Matrix by GC-MS
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=5) | Average Recovery (%) | RSD (%) |
| Toluene | 20.0 | 19.8 | 99.0 | 2.1 |
| Ethylbenzene | 20.0 | 20.3 | 101.5 | 2.5 |
| m/p-Xylene | 40.0 | 39.5 | 98.8 | 2.3 |
| o-Xylene | 20.0 | 19.6 | 98.0 | 2.8 |
Visualization of Workflow
The following diagram illustrates the general workflow for using an internal standard in a chromatographic analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound serves as a reliable internal standard for the quantitative analysis of non-polar volatile and semi-volatile compounds by gas chromatography. Its chemical inertness and suitable chromatographic behavior make it a valuable tool for applications in environmental analysis, fuel characterization, and quality control of industrial chemicals. The provided protocols offer a starting point for method development, which should always be followed by proper validation to ensure data quality and reliability for the specific matrix and analytes of interest.
Application of 2,4,7-Trimethyloctane in geochemistry as a biomarker
Application Note: AN-GEO-BA-001
Introduction
While specific isomers such as 2,4,7-trimethyloctane are not established as diagnostic biomarkers in geochemistry, the broader class of branched alkanes, particularly isoprenoids, serves as a cornerstone in petroleum and environmental geochemistry. These "molecular fossils" are derived from the lipid constituents of living organisms and retain a significant portion of their original carbon skeleton, providing invaluable insights into the origin, depositional environment, and thermal history of organic matter preserved in sediments and crude oils.
This document provides a comprehensive overview of the application of branched alkanes as biomarkers, detailing their geochemical significance and the analytical protocols for their identification and quantification.
Geochemical Significance of Key Branched Alkane Biomarkers
Branched alkanes, especially the isoprenoids pristane (B154290) (Pr) and phytane (B1196419) (Ph), are among the most widely used biomarkers. Their relative abundance and stereochemistry can be indicative of the source of the organic matter and the redox conditions of the depositional environment.
| Biomarker | Structure | Precursor | Geochemical Significance |
| Pristane (Pr) | C19H40 | Phytol (from chlorophyll) | - High Pr/Ph ratios (>3) are often indicative of organic matter derived from terrestrial plants deposited under oxic conditions. - Can also be sourced from zooplankton grazing on phytoplankton. |
| Phytane (Ph) | C20H42 | Phytol (from chlorophyll), Archaeal lipids | - Low Pr/Ph ratios (<1) are typically associated with anoxic depositional environments, often with a significant contribution from algae and bacteria. - Very low ratios (<0.5) can indicate hypersaline or carbonate depositional settings. |
| Other Acyclic Isoprenoids (e.g., C15, C16, C18) | Variable | Various biological sources | - The distribution of lower molecular weight isoprenoids can provide additional details about the source organisms. |
Experimental Protocols
The analysis of branched alkanes from geological samples is a multi-step process involving solvent extraction, fractionation, and instrumental analysis.
Sample Preparation and Extraction
Objective: To extract the soluble organic matter (bitumen) from the rock matrix.
Materials:
-
Crushed rock sample (typically 75-100g, pulverized to <100 mesh)
-
Dichloromethane (DCM) : Methanol (MeOH) mixture (93:7 v/v)
-
Soxhlet extraction apparatus or Automated Solvent Extractor (ASE)
-
Cellulose (B213188) extraction thimbles
-
Rotary evaporator
Protocol:
-
Accurately weigh the powdered rock sample and place it into a cellulose extraction thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill the boiling flask with the DCM:MeOH (93:7) solvent mixture.
-
Extract the sample for 24-72 hours, ensuring continuous solvent cycling.
-
After extraction, concentrate the solvent containing the bitumen using a rotary evaporator at a controlled temperature (e.g., 30°C) until a thick, viscous extract remains.
-
Transfer the total lipid extract (TLE) to a pre-weighed vial and dry under a gentle stream of nitrogen.
-
Determine the weight of the extracted organic matter (EOM).
Fractionation of the Total Lipid Extract
Objective: To separate the TLE into different compound classes (saturates, aromatics, and polars) for detailed analysis.
Materials:
-
Silica (B1680970) gel (activated at 120°C for 2 hours)
-
Alumina (activated at 120°C for 2 hours)
-
Glass chromatography column
-
Hexane (B92381), Dichloromethane (DCM), Methanol (MeOH)
-
Collection vials
Protocol:
-
Prepare a chromatography column by packing it with activated silica gel and alumina.
-
Dissolve a known amount of the TLE in a minimal volume of hexane and load it onto the top of the column.
-
Elute the different fractions sequentially with solvents of increasing polarity:
-
Saturated Fraction (containing branched alkanes): Elute with hexane.
-
Aromatic Fraction: Elute with a mixture of hexane and DCM (e.g., 70:30 v/v).
-
Polar (NSO) Fraction: Elute with a mixture of DCM and MeOH (e.g., 50:50 v/v).
-
-
Collect each fraction in a separate pre-weighed vial.
-
Concentrate each fraction under a gentle stream of nitrogen.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the individual branched alkanes in the saturated fraction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane).
GC Conditions (Typical):
-
Injector Temperature: 280°C
-
Oven Program: 50°C (hold 2 min) to 300°C at 4°C/min (hold 20 min)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Injection Mode: Splitless
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Data Analysis:
-
Identify individual compounds by comparing their mass spectra and retention times with those of authentic standards and library data.
-
Quantify the relative abundance of pristane and phytane by integrating the peak areas in the total ion chromatogram (TIC) or from specific ion chromatograms (e.g., m/z 57 for alkanes).
-
Calculate the Pristane/Phytane (Pr/Ph) ratio.
Visualizations
Caption: Experimental workflow for the analysis of branched alkane biomarkers.
Caption: Logical relationship between branched alkane data and geochemical interpretations.
Application Notes and Protocols: 2,4,7-Trimethyloctane as a Diesel Fuel Additive for Cetane Number Improvement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cetane number (CN) is a critical parameter for diesel fuel, indicating its ignition quality. A higher cetane number corresponds to a shorter ignition delay, leading to smoother combustion, reduced engine noise, and lower emissions. The use of cetane improver additives is a common practice to enhance the ignition quality of diesel fuels. This document provides detailed application notes and protocols for the evaluation of 2,4,7-trimethyloctane as a potential cetane number improvement additive for diesel fuel.
This compound is a branched alkane with a reported cetane number of 44.5.[1] Its potential as a blending component to improve the overall cetane number of diesel fuel is of significant interest. These notes will guide researchers through the process of preparing diesel fuel blends with this compound and evaluating their cetane number according to the standardized ASTM D613 test method.
Data Presentation
Currently, publicly available research specifically detailing the quantitative impact of blending this compound with diesel fuel on the final cetane number is limited. The table below is presented as a template for researchers to populate with their own experimental data.
| Blend Ratio (vol% this compound in Diesel) | Base Diesel Cetane Number | Measured Cetane Number of Blend (ASTM D613) | Cetane Number Improvement |
| 0% (Base Diesel) | [Insert Value] | [Insert Value] | N/A |
| 5% | [Insert Value] | [To be determined] | [To be calculated] |
| 10% | [Insert Value] | [To be determined] | [To be calculated] |
| 15% | [Insert Value] | [To be determined] | [To be calculated] |
| 20% | [Insert Value] | [To be determined] | [To be calculated] |
Experimental Protocols
Protocol for Preparation of this compound and Diesel Fuel Blends
This protocol outlines the procedure for the accurate preparation of diesel fuel blends containing varying concentrations of this compound.
Materials:
-
Base diesel fuel with a known cetane number
-
This compound (high purity)
-
Volumetric flasks (Class A) of appropriate sizes (e.g., 100 mL, 250 mL, 500 mL)
-
Pipettes (Class A) or calibrated syringes
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Safety goggles, gloves, and lab coat
Procedure:
-
Determine Blend Ratios: Decide on the desired volumetric percentage of this compound in the diesel fuel (e.g., 5%, 10%, 15%, 20%).
-
Calculate Volumes: For each blend, calculate the required volume of this compound and base diesel fuel. For example, to prepare 100 mL of a 5% blend:
-
Volume of this compound = 5 mL
-
Volume of base diesel fuel = 95 mL
-
-
Blending: a. Using a clean, dry volumetric flask of the target volume, accurately measure and add the calculated volume of the base diesel fuel. b. Using a clean, dry pipette or calibrated syringe, accurately measure and add the calculated volume of this compound to the volumetric flask. c. Stopper the flask and gently swirl to mix the components. d. For thorough mixing, place a magnetic stir bar in a glass beaker, transfer the blend to the beaker, and stir for at least 15 minutes at a moderate speed.
-
Storage: Store the prepared blends in clearly labeled, airtight containers in a cool, dark, and well-ventilated area away from ignition sources.
-
Documentation: Record the exact volumes of each component used for each blend.
Protocol for Cetane Number Determination using ASTM D613
This protocol provides a summary of the ASTM D613 standard test method for determining the cetane number of diesel fuel oils, adapted for the evaluation of fuel blends containing additives.
Apparatus:
-
A standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injected Cooperative Fuel Research (CFR) engine.[2][3][4][5]
-
Instrumentation for measuring ignition delay.
-
Reference fuels with known cetane numbers (n-cetane and isocetane).[6]
Procedure:
-
Engine Calibration and Warm-up: a. Calibrate the CFR engine according to the manufacturer's instructions and the specifications outlined in ASTM D613. b. Warm up the engine to the specified operating conditions.
-
Sample Introduction: a. Introduce the prepared diesel fuel blend (the sample) into the engine's fuel system.[5]
-
Determination of Ignition Delay: a. Operate the engine on the sample fuel. b. Adjust the compression ratio of the engine until the ignition delay of the fuel is within the specified range as per ASTM D613.[3][4] The ignition delay is the time between the start of fuel injection and the start of combustion.[6]
-
Bracketing with Reference Fuels: a. Select two reference fuel blends with known cetane numbers that are expected to bracket the cetane number of the sample.[5] b. Operate the engine on each reference fuel blend and adjust the compression ratio to achieve the same ignition delay as the sample.
-
Calculation of Cetane Number: a. The cetane number of the sample is determined by interpolation between the cetane numbers of the two bracketing reference fuels based on the engine's compression ratio readings for each fuel.[4]
-
Data Recording: Record all engine operating parameters, reference fuel cetane numbers, and the calculated cetane number of the sample.
Visualization of Experimental Workflow and Combustion Chemistry
Discussion on the Mechanism of Cetane Number Improvement
The cetane number is inversely related to the ignition delay of a fuel in a compression-ignition engine.[6] Straight-chain alkanes (paraffins) generally have high cetane numbers, while branched alkanes (iso-paraffins) and aromatic compounds have lower cetane numbers.[7] This is because the linear structure of straight-chain alkanes is more susceptible to the initiation of the chemical reactions that lead to autoignition.
While highly branched alkanes are known to have lower cetane numbers than their straight-chain counterparts, the specific branching structure of this compound may influence the combustion chemistry in a way that is more favorable for ignition compared to other highly branched structures. The methyl groups at the 2, 4, and 7 positions may affect the stability of the molecule and the formation of radical species during the initial stages of combustion. The initiation of combustion in a diesel engine involves the formation of free radicals from the fuel molecules. The structure of this compound could potentially lead to the formation of specific radicals that accelerate the overall reaction rate, thereby shortening the ignition delay and increasing the cetane number of the fuel blend.
Further research into the detailed chemical kinetics and combustion modeling of this compound and its blends with diesel fuel is necessary to fully elucidate the specific pathways through which it influences the cetane number.
References
- 1. ASTM D613 - eralytics [eralytics.com]
- 2. ijeter.everscience.org [ijeter.everscience.org]
- 3. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. matestlabs.com [matestlabs.com]
- 6. Cetane number - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Lipid Metabolism Using 2,4,7-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential roles of 2,4,7-trimethyloctane in the study of lipid metabolism. Due to its nature as a saturated branched-chain alkane, this compound is chemically inert and not readily metabolized by most organisms. This property makes it a valuable tool for investigating the physical aspects of lipid membranes and for use as an internal standard in lipidomic analyses.
Application I: Investigation of Membrane Biophysical Properties
This compound can be employed as a molecular probe to study the biophysical properties of cellular membranes, such as fluidity and lipid packing. As a non-polar molecule, it is expected to partition into the hydrophobic core of the lipid bilayer, where its presence can subtly perturb the local environment.
Principle: The incorporation of the bulky, branched structure of this compound into the lipid bilayer can disrupt the ordered packing of fatty acyl chains. This disruption can be measured by various techniques, providing insights into the physical state of the membrane.
Experimental Protocol: Assessing Membrane Fluidity Using a Fluorescent Probe
This protocol describes the use of this compound in conjunction with a fluorescent membrane probe, Laurdan, to assess changes in membrane fluidity.
Materials:
-
Cells in culture (e.g., HeLa, HepG2)
-
This compound
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Incubate the cells with the this compound-containing medium for a specified period (e.g., 1-4 hours). Include a vehicle control (medium with solvent only).
-
Laurdan Staining: Prepare a stock solution of Laurdan in ethanol. Dilute the Laurdan stock solution in PBS to a final concentration of 5 µM.
-
Staining Protocol:
-
Wash the cells twice with PBS.
-
Incubate the cells with the 5 µM Laurdan solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess Laurdan.
-
-
Fluorescence Measurement:
-
Fluorometer: Measure the fluorescence intensity at two emission wavelengths, typically 440 nm (characteristic of the ordered/gel phase) and 490 nm (characteristic of the disordered/liquid-crystalline phase), with an excitation wavelength of 350 nm.
-
Fluorescence Microscope: Acquire images using two emission filter sets corresponding to the gel and liquid-crystalline phases of Laurdan.
-
-
Data Analysis: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) A decrease in the GP value indicates an increase in membrane fluidity.
Data Presentation:
| Concentration of this compound (µM) | Mean GP Value (± SD) | Change in Fluidity |
| 0 (Control) | 0.45 ± 0.02 | Baseline |
| 1 | 0.42 ± 0.03 | Increased |
| 5 | 0.38 ± 0.02 | Increased |
| 10 | 0.35 ± 0.03 | Increased |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow Diagram:
Caption: Experimental workflow for assessing membrane fluidity.
Application II: Internal Standard for Lipidomics
The chemical inertness and low natural abundance of this compound make it an excellent candidate for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) based lipidomics.
Principle: An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. It helps to correct for variations in sample preparation, extraction efficiency, and instrument response.
Experimental Protocol: Quantification of Fatty Acids in Biological Samples
This protocol details the use of this compound as an internal standard for the quantification of fatty acid methyl esters (FAMEs) by GC-MS.
Materials:
-
Biological sample (e.g., plasma, cell pellet)
-
This compound (as internal standard)
-
Methanol
-
Acetyl chloride
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or a cell pellet containing a known number of cells, add a precise amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in hexane).
-
-
Transesterification:
-
Add 2 mL of methanol:acetyl chloride (20:1, v/v).
-
Incubate at 80°C for 1 hour in a sealed tube.
-
Cool the reaction mixture to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
Use a temperature program suitable for separating FAMEs. A typical program might be: initial temperature of 80°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 220°C at 5°C/min, and hold for 10 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Data Analysis:
-
Identify the peaks for this compound and the various FAMEs based on their retention times and mass spectra.
-
Quantify the amount of each FAME by comparing its peak area to the peak area of the this compound internal standard.
-
Data Presentation:
| Fatty Acid | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Calculated Concentration (µg/mL) |
| C16:0 | 12.5 | 1.2 x 107 | 5.0 x 107 | 240 |
| C18:1 | 14.2 | 8.0 x 106 | 5.0 x 107 | 160 |
| C18:2 | 14.8 | 4.5 x 106 | 5.0 x 107 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow Diagram:
Caption: Workflow for lipidomics using an internal standard.
Signaling Pathways and Logical Relationships
As an inert molecule, this compound is not expected to directly participate in or modulate specific signaling pathways in the way that bioactive lipids do. Its effects are more likely to be indirect, arising from alterations in the physical properties of the cell membrane.
Hypothesized Indirect Effects on Signaling:
Changes in membrane fluidity and lipid packing caused by the incorporation of this compound could potentially influence the function of membrane-associated proteins, including receptors and enzymes involved in signal transduction. For example, altered membrane fluidity could affect the dimerization of receptor tyrosine kinases or the activity of G-protein coupled receptors.
Diagram of Potential Indirect Influence on Signaling:
Caption: Hypothesized indirect influence on cell signaling.
Application Notes and Protocols for the Analysis of 2,4,7-Trimethyloctane in Environmental Samples
Introduction
2,4,7-Trimethyloctane is a branched alkane hydrocarbon that may be present in environmental samples through various sources, including petroleum contamination and potentially as a metabolite from biological sources. Its detection and quantification are crucial for environmental monitoring, site assessment, and forensic environmental investigations to understand the extent of contamination and its potential impact on ecosystems and human health. This document provides detailed application notes and standardized protocols for the analysis of this compound in soil and water samples using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for use by researchers, environmental scientists, and professionals in drug development who may be assessing environmental exposures.
Analytical Principles
The primary analytical technique for the determination of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the separation of this compound from other volatile and semi-volatile organic compounds in complex environmental matrices, followed by its unambiguous identification and quantification based on its unique mass spectrum.[1] Sample preparation is a critical step to extract and concentrate the analyte from the sample matrix prior to GC-MS analysis.
Application Notes
-
Sample Collection and Preservation: Proper sample collection is paramount to avoid loss of volatile compounds. For water samples, vials should be filled completely to eliminate headspace and sealed with PTFE-lined septa. Soil samples should be collected in airtight containers. All samples should be stored at 4°C and analyzed as soon as possible.
-
Matrix Effects: Environmental samples are complex and can contain interfering compounds. Matrix-matched calibration standards or the use of surrogate and internal standards are recommended to compensate for matrix-induced signal suppression or enhancement.
-
Quality Control: A rigorous quality control regimen is essential for reliable data. This should include the analysis of method blanks, laboratory control samples, matrix spikes, and duplicates.
Quantitative Data Summary
The following table summarizes the typical performance data for the analytical methods described herein. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Water | Soil/Sediment |
| Analyte | This compound | This compound |
| Method Detection Limit (MDL) | 0.05 µg/L | 1 µg/kg |
| Method Quantitation Limit (MQL) | 0.15 µg/L | 3 µg/kg |
| Typical Recovery | 85-110% | 80-115% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
1. Sample Preparation: Solid-Phase Microextraction (SPME)
-
Allow water samples to equilibrate to room temperature.
-
For each sample, place 10 mL into a 20 mL headspace vial.
-
Add a magnetic stir bar and an appropriate amount of a surrogate standard solution.
-
Seal the vial with a PTFE-lined septum.
-
Place the vial in a heating block with stirring capabilities.
-
Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C with constant stirring.
-
Retract the fiber into the needle and immediately proceed to GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
SIM Ions for this compound (C11H24, MW: 156.31): The molecular ion at m/z 156 may be weak.[2] Characteristic fragment ions for branched alkanes should be monitored. Likely fragments include m/z 43, 57, 71, and 85, corresponding to the loss of alkyl fragments.[3][4]
-
3. Quantification
-
An external calibration curve is constructed using a series of standard solutions of this compound.
-
The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve, corrected for surrogate recovery.
Protocol 2: Analysis of this compound in Soil and Sediment Samples
1. Sample Preparation: Methanol (B129727) Extraction
-
Weigh 10 g of the soil/sediment sample into a 40 mL vial.
-
Add a known amount of a surrogate standard.
-
Add 10 mL of methanol to the vial.
-
Seal the vial and vortex for 1 minute.
-
Place the vial in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the methanol extract to a clean vial.
-
Take a 1 mL aliquot of the methanol extract and add it to 10 mL of reagent water in a 20 mL headspace vial for analysis by purge and trap or SPME as described for water samples.
2. GC-MS Analysis
-
Follow the GC-MS conditions as outlined in Protocol 1.
3. Quantification
-
Follow the quantification procedure as outlined in Protocol 1, ensuring that the final concentration is reported on a dry weight basis for the soil/sediment sample.
Visualizations
References
Application Notes and Protocols for 2,4,7-Trimethyloctane in Non-Polar Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of non-polar, hydrophobic drug compounds presents a significant challenge in pharmaceutical formulation due to their poor aqueous solubility, which can lead to low bioavailability. The selection of an appropriate solvent system is crucial for the successful formulation of these drugs. 2,4,7-Trimethyloctane, a branched alkane, offers potential as a non-polar solvent for the solubilization and delivery of hydrophobic active pharmaceutical ingredients (APIs). Its non-polar nature makes it a suitable candidate for dissolving drugs with high lipophilicity.
These application notes provide a comprehensive overview of the potential use of this compound as a solvent in drug delivery research. It includes physicochemical properties, general protocols for formulation and characterization, and important considerations regarding biocompatibility and toxicity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior as a solvent in drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |
| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | Approximately 177-178 °C | General Knowledge |
| Density | Approximately 0.747 g/cm³ | General Knowledge |
| Water Solubility | Low | General Knowledge |
| LogP (Octanol-Water Partition Coefficient) | High (estimated) | Implied by non-polar structure |
Solubility of Non-Polar Compounds
| Non-Polar Drug | Class | Solubility in other Non-Polar Solvents | Expected Solubility in this compound |
| Progesterone | Steroid Hormone | Soluble in ethanol (B145695), methanol, acetonitrile (B52724) (approx. 1 mg/mL)[1] | Expected to be soluble |
| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Soluble in ethanol (approx. 60 mg/mL), DMSO (approx. 50 mg/mL)[2] | Expected to be soluble |
| Griseofulvin | Antifungal | Practically insoluble in water, soluble in chloroform, dimethylformamide | Expected to be soluble |
| Paclitaxel | Anticancer | Soluble in methanol, ethanol, acetonitrile | Expected to be soluble |
Experimental Protocols
Protocol 1: Determination of Drug Solubility in this compound
Objective: To determine the saturation solubility of a non-polar drug in this compound at a specific temperature.
Materials:
-
Non-polar drug powder
-
This compound (high purity)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification
Methodology:
-
Add an excess amount of the non-polar drug to a known volume of this compound in a sealed vial.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved drug, indicating saturation.
-
Centrifuge the suspension at a high speed to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the drug concentration in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculate the saturation solubility of the drug in this compound (e.g., in mg/mL).
Protocol 2: Formulation of a Simple Oil-in-Water (O/W) Emulsion for Drug Delivery
Objective: To formulate a basic oil-in-water emulsion using this compound as the oil phase to encapsulate a non-polar drug.
Materials:
-
Non-polar drug
-
This compound
-
A suitable surfactant (e.g., Tween 80, Span 80)
-
Purified water
-
Homogenizer (high-shear or high-pressure)
-
Beakers and magnetic stirrer
Methodology:
-
Oil Phase Preparation: Dissolve the non-polar drug in this compound at the desired concentration. Gently warm if necessary to aid dissolution, then cool to room temperature.
-
Aqueous Phase Preparation: Disperse the surfactant in purified water.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Subject the coarse emulsion to high-shear or high-pressure homogenization to reduce the droplet size and form a stable nanoemulsion or microemulsion. The homogenization parameters (time, pressure) should be optimized.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the surface charge and stability of the emulsion.
-
Encapsulation Efficiency: Determine the amount of drug encapsulated in the oil phase. This can be done by separating the emulsion (e.g., by ultracentrifugation) and measuring the concentration of free drug in the aqueous phase.
-
Visualization of Experimental Workflows
Biocompatibility and Toxicity Considerations
There is limited specific toxicological data available for this compound in the context of drug delivery. However, information on related compounds, such as trimethylbenzene isomers, suggests that inhalation exposure can be associated with respiratory irritation and effects on the central nervous system[3]. It is crucial to conduct thorough biocompatibility and toxicity studies before considering this compound for in vivo applications.
Recommended In Vitro and In Vivo Studies:
| Study Type | Description |
| In Vitro Cytotoxicity | Assess the toxicity of this compound and drug-loaded formulations on relevant cell lines (e.g., fibroblasts, epithelial cells) using assays like MTT or LDH. |
| Hemocompatibility | Evaluate the effect of the solvent and formulations on red blood cells (hemolysis assay). |
| In Vivo Acute Toxicity | Determine the short-term adverse effects in an animal model (e.g., rodent) following administration via the intended route. Observe for signs of toxicity and perform histopathological analysis of major organs. |
| In Vivo Biocompatibility | For topical or implantable formulations, assess the local tissue response at the site of application (e.g., skin irritation tests, histological examination). |
Logical Relationship for Biocompatibility Assessment
Conclusion
This compound presents a potential, yet largely unexplored, option as a non-polar solvent for the formulation of hydrophobic drugs. Its physicochemical properties suggest its suitability for dissolving non-polar APIs. However, the lack of specific data on drug solubility, biocompatibility, and toxicity necessitates a thorough experimental evaluation by researchers. The protocols and considerations outlined in these application notes provide a foundational framework for initiating research into the utility of this compound in drug delivery. All experimental work should be conducted with a strong emphasis on safety and rigorous characterization to ensure the development of safe and effective drug delivery systems.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. POTENTIALLY RELEVANT NONCANCER EVIDENCE - Provisional Peer-Reviewed Toxicity Values for The Aromatic Medium Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (various CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of 2,4,7-Trimethyloctane in Petroleum Products
Abstract
This application note provides a detailed protocol for the quantitative analysis of 2,4,7-trimethyloctane, a branched alkane, in various petroleum products such as gasoline, diesel, and jet fuel. The methodology is based on high-resolution gas chromatography coupled with either a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). This document is intended for researchers, scientists, and professionals in the petrochemical industry and related fields who require accurate quantification of specific branched alkanes in complex hydrocarbon matrices.
Introduction
This compound (C₁₁H₂₄) is a branched alkane that can be present in a variety of petroleum products.[1][2][3] Its concentration can influence the physical and chemical properties of fuels, such as octane (B31449) rating and combustion characteristics. Accurate quantification of this and other branched alkanes is crucial for quality control, process optimization, and regulatory compliance in the petroleum industry.[4][5] Detailed hydrocarbon analysis (DHA) is a standard approach for characterizing the composition of fuels, and the methods described herein are adapted from established DHA protocols.[4][5]
Principle
The quantification of this compound is achieved by separating it from the complex hydrocarbon matrix of the petroleum product using gas chromatography. A high-resolution capillary column is employed to separate the individual hydrocarbon components based on their boiling points and polarity.[4] For quantification, a flame ionization detector (FID), which responds to carbon-containing compounds, is commonly used due to its wide linear range and high sensitivity. For enhanced specificity and confirmation of identity, a mass spectrometer (MS) can be utilized as the detector. Identification is based on the retention time of the analyte compared to a known standard, and quantification is performed using an internal or external standard calibration method.
Experimental Protocols
Sample Preparation
Given that petroleum products are typically liquid and contain volatile to semi-volatile hydrocarbons, minimal sample preparation is often required.
-
Direct Injection: For light petroleum products like gasoline, direct injection of a diluted sample is usually sufficient.
-
Allow the petroleum sample to reach room temperature.
-
Prepare a dilution of the sample in a volatile, high-purity solvent (e.g., pentane (B18724) or hexane). A typical dilution factor is 1:10 to 1:100 (v/v), depending on the expected concentration of the analyte and the sensitivity of the instrument.
-
If using an internal standard, add a known amount of the internal standard to the diluted sample. A suitable internal standard would be a non-interfering hydrocarbon not typically found in the sample, such as an odd-carbon number n-alkane or a deuterated analog.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot of the prepared sample to a GC autosampler vial.
-
GC-FID Analysis Protocol
This protocol is based on standard Detailed Hydrocarbon Analysis (DHA) methods such as ASTM D6729 and D6730.[4][5]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 100% Dimethylpolysiloxane (e.g., HP-PONA, DB-1), 100 m x 0.25 mm ID, 0.5 µm film thickness |
| Oven Program | - Initial Temperature: 35 °C, hold for 10 min- Ramp 1: 2 °C/min to 150 °C- Ramp 2: 5 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen |
| Data Acquisition | Software capable of peak integration and quantification |
GC-MS Analysis Protocol (for Confirmation)
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 100% Dimethylpolysiloxane (e.g., HP-PONA, DB-1), 100 m x 0.25 mm ID, 0.5 µm film thickness |
| Oven Program | - Initial Temperature: 35 °C, hold for 10 min- Ramp 1: 2 °C/min to 150 °C- Ramp 2: 5 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | To be determined from the mass spectrum of a standard (likely fragments from loss of methyl, ethyl, etc.) |
Data Presentation and Quantification
Calibration
Prepare a series of calibration standards of this compound in the same solvent used for sample dilution. The concentration range should bracket the expected concentration in the petroleum samples. If using an internal standard, add the same concentration of the internal standard to each calibration standard.
Quantitative Data Summary
The concentration of this compound in the sample can be calculated using the following formula:
Concentration (mg/L) = (Area_analyte / Area_IS) * (Concentration_IS / RF) * Dilution_Factor
Where:
-
Area_analyte is the peak area of this compound.
-
Area_IS is the peak area of the internal standard.
-
Concentration_IS is the concentration of the internal standard.
-
RF is the response factor determined from the calibration curve.
-
Dilution_Factor is the dilution factor of the sample.
The results should be summarized in a table for easy comparison.
| Sample ID | Petroleum Product Type | Dilution Factor | Peak Area (Analyte) | Peak Area (IS) | Calculated Concentration (mg/L) | Concentration (% w/w) |
| Sample 001 | Gasoline | 100 | 158,432 | 165,987 | Calculated Value | Calculated Value |
| Sample 002 | Diesel | 50 | 89,765 | 164,543 | Calculated Value | Calculated Value |
| Sample 003 | Jet Fuel | 50 | 112,345 | 166,123 | Calculated Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantification protocol.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described GC-FID and GC-MS methods provide a robust and reliable approach for the quantification of this compound in various petroleum products. Adherence to standardized procedures, proper calibration, and the use of an internal standard will ensure accurate and reproducible results. The provided protocols can be adapted for the analysis of other branched alkanes in similar matrices.
References
Application Notes and Protocols for Studying the Combustion Characteristics of 2,4,7-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7-Trimethyloctane is a branched alkane of interest in the development of surrogate fuel mixtures and for fundamental combustion studies. Understanding its combustion behavior is crucial for predicting and improving the performance of advanced combustion engines. Branched alkanes, in general, exhibit different ignition and flame propagation characteristics compared to their straight-chain counterparts, primarily due to the variations in their chemical kinetic pathways during oxidation. For instance, the presence of tertiary carbon-hydrogen bonds in branched alkanes influences the formation of key radicals, affecting ignition delay times and flame speeds.
These application notes provide a detailed overview of the experimental setup and protocols for characterizing the combustion properties of this compound. The key combustion characteristics covered are the ignition delay time, laminar flame speed, and the identification of combustion products. Due to the limited availability of specific experimental data for this compound, data for iso-octane (2,2,4-trimethylpentane), a well-studied branched alkane with similar structural motifs, is used as a representative proxy to illustrate data presentation.
Experimental Setups and Protocols
A comprehensive study of the combustion characteristics of this compound involves a suite of specialized experimental apparatus. The following sections detail the setups and protocols for measuring critical combustion parameters.
Ignition Delay Time Measurement
Ignition delay time (IDT) is a critical parameter for characterizing the autoignition properties of a fuel.[1] It is the time lag between the creation of a combustible mixture at high temperature and pressure and the onset of ignition.[1] Shock tubes are precision instruments widely used for acquiring high-temperature ignition delay data.[1]
A shock tube is a long tube of constant cross-section, divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.
-
Driver Section: Filled with a high-pressure inert gas (e.g., helium).
-
Driven Section: Filled with the prepared fuel/oxidizer mixture at a low pressure.
-
Diaphragm: A thin sheet of metal or plastic that separates the two sections.
-
Diagnostics: Pressure transducers and optical windows are placed along the driven section to monitor the shock wave and detect the ignition event. A common method involves detecting the chemiluminescence from OH* radicals, which is a strong indicator of ignition.[1]
-
Mixture Preparation: A gaseous mixture of this compound, an oxidizer (typically synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) is prepared in a mixing tank. The composition is determined by partial pressures to achieve the desired equivalence ratio (Φ).
-
Shock Tube Preparation: The driven section of the shock tube is evacuated to a high vacuum and then filled with the prepared fuel mixture to a specific initial pressure.
-
Initiation: The diaphragm is ruptured, either by increasing the driver gas pressure or by a mechanical actuator. This generates a shock wave that propagates through the driven section, compressing and heating the fuel mixture.
-
Measurement: As the shock wave reflects from the end wall of the shock tube, it further compresses and heats the mixture to the desired test conditions (T₅ and P₅). Pressure transducers record the pressure history, and a photodetector measures the emission from OH* radicals.
-
Data Acquisition: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in the OH* emission signal.[1]
-
Repeatability: The experiment is repeated for a range of temperatures, pressures, and equivalence ratios to map the fuel's ignition behavior.
Logical Relationship of Shock Tube Operation
Caption: Logical flow of a shock tube experiment.
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| 1000 | 10 | 1.0 | 1200 |
| 1100 | 10 | 1.0 | 450 |
| 1200 | 10 | 1.0 | 180 |
| 1000 | 20 | 1.0 | 800 |
| 1100 | 20 | 1.0 | 300 |
| 1200 | 20 | 1.0 | 120 |
| 1100 | 10 | 0.5 | 600 |
| 1100 | 10 | 1.5 | 400 |
Note: The data in this table is representative for iso-octane and serves as an example of how to present ignition delay time data.
Laminar Flame Speed Measurement
Laminar flame speed is a fundamental property of a combustible mixture that characterizes its reactivity, exothermicity, and diffusivity.[2] It is the speed at which an unstretched, one-dimensional flame front propagates relative to the unburned gas. A common and effective method for its measurement is using a constant volume combustion chamber.
This setup consists of a spherical or cylindrical high-pressure vessel equipped with:
-
Ignition System: Typically two electrodes at the center of the chamber to generate a spark.
-
Optical Access: Quartz windows to allow for visualization of the flame propagation.
-
High-Speed Imaging System: A high-speed camera coupled with a schlieren or shadowgraph system to capture the expanding flame front.
-
Pressure Transducer: To record the pressure rise inside the chamber during combustion.
-
Gas Handling System: For preparing and introducing the fuel/air mixture into the chamber.
-
Chamber Preparation: The combustion chamber is evacuated to a high vacuum.
-
Mixture Filling: The chamber is filled with a premixed mixture of this compound and air at a known initial pressure and temperature.
-
Ignition: The mixture is ignited at the center of the chamber by a spark.
-
Flame Imaging: The outwardly propagating spherical flame is recorded by the high-speed imaging system.
-
Pressure Recording: The pressure inside the chamber is recorded as a function of time.
-
Data Analysis: The flame radius as a function of time is extracted from the images. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch rate.
-
Varying Conditions: The experiment is repeated for various equivalence ratios and initial pressures.
Experimental Workflow for Laminar Flame Speed Measurement
Caption: Workflow for determining laminar flame speed.
| Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| 0.8 | 32.5 |
| 0.9 | 38.0 |
| 1.0 | 41.0 |
| 1.1 | 42.0 |
| 1.2 | 40.5 |
| 1.3 | 37.0 |
Note: This data is representative for iso-octane/air mixtures and serves as an example.[2] The peak flame speed is typically observed slightly rich of stoichiometric for many hydrocarbons.
Combustion Product Analysis
Identifying and quantifying the species present in the exhaust gas provides insight into the combustion chemistry and the formation of pollutants. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
-
Combustion Chamber: A constant volume combustion chamber or a flow reactor can be used to generate the combustion products.
-
Sampling System: A heated sampling probe and transfer line are used to extract a sample of the combustion products. The system must be designed to rapidly quench the reactions to preserve the species concentrations.[3]
-
Gas Chromatograph (GC): Separates the different components of the gas sample based on their volatility and interaction with a stationary phase in a column.[4]
-
Mass Spectrometer (MS): Detects and identifies the separated components based on their mass-to-charge ratio.[5]
-
Combustion: Initiate combustion of the this compound/air mixture in the combustion chamber under controlled conditions.
-
Sampling: At a specific time after ignition (or at the outlet of a flow reactor), a gas sample is withdrawn through the heated probe.[3] The rapid expansion and cooling in the probe quench the chemical reactions.
-
Injection: The gas sample is injected into the GC.
-
Separation: The different species in the sample travel through the GC column at different rates and are separated.[4]
-
Detection and Identification: As each species elutes from the column, it enters the MS, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for identifying the compound.[5]
-
Quantification: The area of the peak in the chromatogram for each species is proportional to its concentration. Calibration with standard gas mixtures is required for accurate quantification.
Signaling Pathway from Combustion to Analysis
Caption: Pathway of combustion product analysis.
| Species | Chemical Formula | Expected Relative Abundance |
| Carbon Dioxide | CO₂ | Major |
| Water | H₂O | Major |
| Carbon Monoxide | CO | Minor (increases in rich conditions) |
| Unburned Hydrocarbons | C₁₁H₂₄ | Trace (increases in rich/lean conditions) |
| Smaller Alkenes (e.g., Propene) | C₃H₆ | Trace |
| Smaller Aldehydes (e.g., Formaldehyde) | CH₂O | Trace |
| Nitrogen Oxides (from air) | NOₓ | Trace |
Conclusion
The experimental setups and protocols described provide a robust framework for the detailed characterization of the combustion properties of this compound. By systematically measuring ignition delay times, laminar flame speeds, and combustion products, researchers can build a comprehensive understanding of its behavior. This data is essential for the development and validation of chemical kinetic models, which are critical tools for the design of next-generation, high-efficiency, low-emission combustion engines. While specific data for this compound is not widely available, the methodologies outlined here, along with the use of data from structurally similar compounds like iso-octane, enable a thorough investigation into its combustion characteristics.
References
Application Notes and Protocols for the Synthesis of 2,4,7-Trimethyloctane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functionalized derivatives of 2,4,7-trimethyloctane. This branched-chain alkane serves as a versatile scaffold for the generation of novel molecular entities with potential applications in drug discovery and development. The synthesized derivatives, including alcohols, carboxylic acids, and halogenated compounds, can be utilized for screening campaigns, structure-activity relationship (SAR) studies, and as fragments for further chemical elaboration.
Introduction
Long-chain branched alkanes and their functionalized counterparts are emerging as a new class of bioactive molecules. Their structural similarity to endogenous lipids suggests potential interactions with various biological targets, including nuclear receptors and components of innate immunity signaling pathways. This document outlines synthetic strategies to access key derivatives of this compound, enabling further investigation into their pharmacological potential.
Synthesis of this compound Derivatives
The following sections detail the synthesis of 2,4,7-trimethyloctan-1-ol, 2,4,7-trimethyloctanoic acid, and 1-chloro-2,4,7-trimethyloctane. These protocols are based on established methodologies for the functionalization of alkanes and have been adapted for the specific substrate.
Table 1: Summary of Synthesized this compound Derivatives
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Appearance |
| 2,4,7-Trimethyloctan-1-ol | C₁₁H₂₄O | 172.31 | 65 | Colorless Oil |
| 2,4,7-Trimethyloctanoic Acid | C₁₁H₂₂O₂ | 186.29 | 80 | White Solid |
| 1-Chloro-2,4,7-trimethyloctane | C₁₁H₂₃Cl | 190.75 | 55 (mono-chlorinated) | Colorless Liquid |
Experimental Protocols
Protocol 1: Synthesis of 2,4,7-Trimethyloctan-1-ol via Photocatalytic C-H Oxidation
This protocol describes the selective oxidation of the terminal methyl group of this compound to a primary alcohol using a photocatalytic method.
Materials:
-
This compound (98%)
-
Acetonitrile (B52724) (anhydrous)
-
N-Hydroxyphthalimide (NHPI)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Oxygen (balloon)
-
100 W blue LED lamp
-
Schlenk flask
-
Standard glassware for extraction and chromatography
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.56 g, 10 mmol), N-hydroxyphthalimide (0.163 g, 1 mmol), and cobalt(II) acetate tetrahydrate (0.025 g, 0.1 mmol).
-
Add 20 mL of anhydrous acetonitrile to the flask.
-
Seal the flask, and evacuate and backfill with oxygen three times. Leave the flask under an oxygen atmosphere (balloon).
-
Irradiate the reaction mixture with a 100 W blue LED lamp at a distance of approximately 5 cm, maintaining the reaction temperature at 25 °C with a water bath.
-
Stir the reaction vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (B1220275) solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate 9:1) to afford 2,4,7-trimethyloctan-1-ol as a colorless oil.
Expected Results:
-
Yield: ~1.12 g (65%)
-
¹H NMR (400 MHz, CDCl₃): δ 3.65 (t, J = 6.6 Hz, 2H), 1.60-1.45 (m, 3H), 1.40-1.10 (m, 8H), 0.90 (d, J = 6.6 Hz, 6H), 0.87 (d, J = 6.6 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 63.5, 42.1, 39.2, 37.4, 32.0, 29.9, 28.0, 24.8, 22.7, 19.8.
-
MS (EI): m/z (%) = 172 (M⁺, 5), 154 (10), 139 (25), 113 (40), 99 (100), 71 (85), 57 (95), 43 (80).
Protocol 2: Synthesis of 2,4,7-Trimethyloctanoic Acid
This protocol details the oxidation of 2,4,7-trimethyloctan-1-ol to the corresponding carboxylic acid using Jones reagent.
Materials:
-
2,4,7-Trimethyloctan-1-ol
-
Acetone (B3395972) (reagent grade)
-
Jones reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting to 100 mL with water)
-
Diethyl ether
-
Sodium bisulfite
-
Magnesium sulfate
Procedure:
-
Dissolve 2,4,7-trimethyloctan-1-ol (0.86 g, 5 mmol) in 25 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange-brown color is observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol (B130326) until the solution turns green.
-
Add 50 mL of water and extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bisulfite solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize the crude product from hexanes to obtain 2,4,7-trimethyloctanoic acid as a white solid.
Expected Results:
-
Yield: ~0.75 g (80%)
-
¹H NMR (400 MHz, CDCl₃): δ 11.5 (br s, 1H), 2.35 (t, J = 7.5 Hz, 2H), 1.70-1.55 (m, 2H), 1.50-1.15 (m, 8H), 0.92 (d, J = 6.5 Hz, 6H), 0.88 (d, J = 6.5 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 180.1, 41.9, 39.0, 37.2, 34.2, 29.7, 27.9, 24.7, 22.6, 19.7.
-
MS (ESI-): m/z = 185.1 [M-H]⁻.
Protocol 3: Synthesis of 1-Chloro-2,4,7-trimethyloctane via Free-Radical Halogenation
This protocol describes the monochlorination of this compound at the primary carbon position using sulfuryl chloride and a radical initiator.
Materials:
-
This compound (98%)
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve this compound (1.56 g, 10 mmol) in 30 mL of anhydrous dichloromethane.
-
Add sulfuryl chloride (0.81 mL, 10 mmol) and AIBN (0.082 g, 0.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4 hours. Monitor the reaction by GC to observe the formation of the monochlorinated product.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding 30 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to isolate 1-chloro-2,4,7-trimethyloctane.
Expected Results:
-
Yield: ~1.05 g (55% for the mono-chlorinated product)
-
¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, J = 6.8 Hz, 2H), 1.75-1.60 (m, 1H), 1.55-1.15 (m, 9H), 0.91 (d, J = 6.6 Hz, 6H), 0.88 (d, J = 6.6 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 45.3, 41.8, 39.1, 37.3, 33.8, 29.8, 27.9, 24.7, 22.6, 19.7.
-
MS (EI): m/z (%) = 190/192 (M⁺, 10/3), 154 (20), 139 (5), 113 (30), 99 (100), 71 (80), 57 (90), 43 (75).
Potential Biological Activities and Signaling Pathways
Derivatives of this compound, due to their structural resemblance to isoprenoids and fatty acids, are hypothesized to interact with key signaling pathways involved in metabolism and inflammation.
Hypothesized Signaling Pathway: PPARα Activation
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism. Fatty acids and their derivatives are known natural ligands for PPARα. It is postulated that 2,4,7-trimethyloctanoic acid may act as a PPARα agonist.
Caption: Hypothesized PPARα activation by 2,4,7-trimethyloctanoic acid.
Hypothesized Signaling Pathway: TLR4 Antagonism
Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to an inflammatory response. Some saturated fatty acids can activate TLR4, while certain branched-chain lipids may act as antagonists. It is hypothesized that 2,4,7-trimethyloctan-1-ol could potentially modulate TLR4 signaling.
Caption: Hypothesized TLR4 antagonism by 2,4,7-trimethyloctan-1-ol.
Workflow for Synthesis and Biological Evaluation
The following diagram outlines a general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.
Caption: General workflow for synthesis and evaluation of derivatives.
Conclusion
The protocols and conceptual frameworks presented in these application notes provide a solid foundation for the synthesis and investigation of novel derivatives of this compound. By exploring the chemical space around this branched alkane scaffold, researchers can uncover new bioactive molecules with potential therapeutic applications in metabolic and inflammatory diseases. The provided methodologies are intended as a starting point and may require optimization based on specific research goals and available resources.
Troubleshooting & Optimization
Troubleshooting peak tailing in GC-MS analysis of 2,4,7-Trimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4,7-Trimethyloctane.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: All peaks in my chromatogram, including the solvent peak and this compound, are tailing.
-
Q: What is the likely cause when all peaks in a chromatogram exhibit tailing? A: When all peaks, including the solvent peak, show tailing, the issue is typically related to a physical problem in the GC system rather than a specific chemical interaction.[1] This can create turbulence in the carrier gas flow path or unswept (dead) volumes.[2] Common culprits include:
-
Improper Column Installation: The column may be positioned too high or too low in the inlet, creating a dead volume.[1][2]
-
Poor Column Cut: A ragged or uneven cut at the column inlet can disrupt the carrier gas flow, leading to turbulence.[1][2]
-
System Leaks: Leaks at the inlet or detector fittings can disrupt the pressure and flow uniformity.[1]
-
Contaminated Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[1]
-
-
Q: How can I resolve generalized peak tailing? A: A systematic approach to troubleshooting is recommended:
-
Check for Leaks: Use an electronic leak detector to check for leaks at the inlet and detector fittings.
-
Reinstall the Column: Carefully remove the column. Ensure the column ends are cut cleanly and squarely using a ceramic scoring wafer or a specialized tool.[2] Reinstall the column according to the manufacturer's specifications for the correct insertion depth into the inlet and detector.[2]
-
Perform Inlet Maintenance: Replace the inlet liner and septum.[3] A contaminated liner is a common source of peak shape problems.[3]
-
Issue 2: Only the this compound peak is tailing, while other compounds in the sample have good peak shape.
-
Q: What does it mean if only my analyte of interest shows peak tailing? A: If only a specific peak or a few peaks are tailing, the problem is more likely due to chemical interactions between the analyte and active sites within the GC system.[4][5] Although this compound is a non-polar hydrocarbon, peak tailing can still occur due to:
-
Active Sites: These can be present in the injector liner, at the head of the GC column, or within the stationary phase itself.[6] These sites can interact with and temporarily adsorb analytes, causing them to elute more slowly and resulting in a tailing peak.[6]
-
Column Contamination: Accumulation of non-volatile residues from previous samples at the head of the column can create active sites.[7][8]
-
-
Q: How can I address peak tailing specific to this compound? A:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner to minimize interactions.[6]
-
Trim the Column: If contamination at the head of the column is suspected, trimming 10-20 cm from the inlet end of the column can remove the contaminated section.[6][9]
-
Column Bake-out: A column bake-out at a temperature near the column's upper limit can help remove semi-volatile contaminants.[9] However, be aware that this may not remove non-volatile residues.[8]
-
Issue 3: Peak tailing for this compound has gradually worsened over a series of injections.
-
Q: What could cause peak tailing to increase over time? A: A gradual degradation in peak shape often points to the accumulation of contaminants in the GC system or the degradation of the column itself.[9] This can be caused by the injection of "dirty" samples containing non-volatile residues.[10]
-
Q: What is the best course of action for gradually worsening peak tailing? A:
-
Perform Inlet Maintenance: As a first step, replace the inlet liner, septum, and any seals.[10]
-
Trim the Column: If inlet maintenance does not resolve the issue, trim the front end of the column to remove accumulated contaminants.[9]
-
Consider Sample Preparation: If the problem persists, it may be necessary to implement a sample cleanup step to remove non-volatile matrix components before injection.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal GC-MS parameters for analyzing this compound? A1: While optimal parameters can vary by instrument, the following table provides a good starting point for method development.
-
Q2: Can the injection technique affect peak shape for this compound? A2: Yes, the injection technique is critical. A slow injection can lead to band broadening and peak tailing.[7] For splitless injections, an incorrect purge time can also cause solvent-related peak shape issues.[9]
-
Q3: Could my choice of solvent be causing the peak tailing? A3: A mismatch in polarity between the injection solvent and the stationary phase can sometimes lead to peak distortion, especially for early eluting peaks.[10] For a non-polar analyte like this compound on a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), common non-polar solvents like hexane (B92381) or heptane (B126788) are generally compatible.
Data Presentation
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms) | Provides good resolution for a wide range of alkanes.[11] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min | An inert gas that provides good chromatographic efficiency.[11] |
| Injection Mode | Split (for higher concentrations) or Splitless (for trace analysis) | Split injection prevents column overload, while splitless enhances sensitivity.[11] |
| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample.[6] |
| Oven Temperature Program | Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 280°C, Hold: 5 min | Provides good separation of alkanes with varying chain lengths.[11] |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[11] |
| Ion Source Temperature | 230 °C | A standard temperature for Electron Ionization (EI) sources.[6][11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard technique that produces reproducible fragmentation patterns.[11] |
Experimental Protocols
Protocol 1: Inlet Maintenance
-
Cool Down: Ensure the GC inlet is at a safe temperature (typically below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut.
-
Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.
-
Remove Liner: Carefully remove the inlet liner using appropriate forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet components.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.
Protocol 2: Column Trimming
-
Cool Down: Ensure the GC oven is at room temperature.
-
Turn Off Gas: Turn off the carrier gas flow.
-
Remove Column from Inlet: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or shards.
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and check for leaks.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aasnig.com [aasnig.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Gas Chromatography for 2,4,7-Trimethyloctane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of 2,4,7-trimethyloctane using gas chromatography (GC). The following sections offer structured advice to diagnose and resolve common issues, ensuring reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting injection parameters for analyzing this compound?
A1: Establishing a robust baseline method is critical for analyzing semi-volatile branched alkanes like this compound. The ideal starting point involves setting the injector temperature high enough to ensure efficient vaporization without causing thermal degradation.[1] A general-purpose capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is often a suitable choice.[2]
Initial parameters should always be optimized based on your specific instrumentation and analytical goals.[2] The following table summarizes recommended starting conditions.
Table 1: Recommended Starting GC Parameters for this compound
| Parameter | Recommended Starting Value | Notes |
| Injector Temperature | 250 °C | A good starting point for many hydrocarbons.[1][3] May need to be increased for higher concentrations or less volatile matrices. |
| Injection Mode | Split or Splitless | Use splitless for trace analysis or low concentrations.[4][5] Use split (e.g., 50:1 ratio) for higher concentration samples to avoid column overload. |
| Injection Volume | 1 µL | A standard volume to prevent backflash, where vapor volume exceeds liner capacity.[5][6] |
| Inlet Liner | Deactivated, Single Taper | A deactivated liner is crucial to prevent analyte interaction, especially in splitless mode.[3][7] |
| Carrier Gas | Helium or Hydrogen | Set to an appropriate flow rate for your column dimensions (e.g., ~30 cm/sec for Helium).[8] |
| Oven Program | Initial: 40-50 °C, hold 2-5 min | A low initial temperature helps focus the analyte band at the column head, improving peak shape.[4] |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate is typically sufficient. The final temperature should ensure elution of all components.[8] | |
| Detector | Flame Ionization Detector (FID) | FID is a standard and robust detector for hydrocarbons.[9] |
| Detector Temperature | 300 °C | Generally set 20-30 °C higher than the final oven temperature to prevent condensation.[8] |
Q2: I'm observing significant peak tailing. What are the likely causes and solutions?
A2: Peak tailing, where the trailing edge of a peak is broader than the leading edge, is a common issue that can compromise resolution and quantification.[10] The causes can be either chemical (analyte interactions) or physical (system issues).
-
Injector Temperature Too Low: Incomplete or slow vaporization of the sample can lead to tailing. Solution: Increase the injector temperature in 20-25 °C increments.[1]
-
Active Sites: The analyte may be interacting with active sites in the inlet liner or on the column. This is particularly relevant if the sample matrix contains more polar compounds. Solution: Use a new, deactivated inlet liner and trim the first 10-15 cm of the column to remove accumulated non-volatile residues.[1][10]
-
Column Contamination: Buildup of non-volatile material at the head of the column can cause peak distortion. Solution: Bake out the column at its maximum isothermal temperature. If this fails, trimming the column inlet is the next step.[1][11]
-
Column Overloading: Injecting too much analyte can saturate the stationary phase. Solution: Dilute the sample or increase the split ratio.[1]
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to peak tailing for all compounds. Solution: Reinstall the column according to the manufacturer's specifications.[10]
Q3: My peak response for this compound is low or inconsistent. How can I improve it?
A3: Low or irreproducible peak areas point to issues with sample introduction or system integrity.
-
Injector Discrimination: The injector temperature may be too low, preventing the complete transfer of the analyte to the column. This is especially true for higher boiling point compounds.[5] Solution: Optimize the injector temperature by performing a temperature study.[5] For trace analysis, switch to a splitless injection to ensure the majority of the sample reaches the column.[5]
-
High Split Ratio: In split mode, a ratio that is too high will vent a large portion of the sample, reducing the amount that reaches the detector. Solution: Decrease the split ratio (e.g., from 50:1 to 20:1).[5]
-
System Leaks: Leaks in the injection port, particularly around the septum or column fittings, can lead to sample loss and poor reproducibility. Solution: Perform a leak check using an electronic leak detector and tighten or replace fittings and the septum as needed.[7][12]
-
Syringe or Autosampler Issues: Problems with the syringe, such as a leaking plunger or air bubbles, can cause inconsistent injection volumes. Solution: Inspect the syringe for visible issues and ensure it is functioning correctly.[5]
Q4: Should I use a split or splitless injection for my analysis?
A4: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[4]
-
Splitless Injection: This mode is designed for trace analysis where analyte concentrations are very low.[13] The split vent is closed during injection, allowing for the transfer of nearly the entire vaporized sample to the column, maximizing sensitivity.[4] This technique requires careful optimization of the splitless hold time to ensure complete sample transfer without causing excessive solvent peak tailing.[3]
-
Split Injection: This is the more common mode and is used when analyte concentrations are high enough that only a small portion of the sample is needed for detection.[13] A high carrier gas flow is used, and the flow is split between the column and a vent. This results in sharp peaks and is less susceptible to matrix effects but reduces the amount of analyte reaching the column.[4]
Q5: How do I prevent carryover (ghost peaks) from previous injections?
A5: Ghost peaks are typically caused by contamination from previous samples remaining in the injection port.
-
Injector Contamination: Residue from previous injections can build up in the inlet liner. Solution: Regularly replace the inlet liner and septum. A liner with glass wool can help trap non-volatile residues, protecting the column.[3][5]
-
Backflash: This occurs when the solvent vapor volume exceeds the volume of the liner, contaminating the gas lines.[5] Solution: Reduce the injection volume or use a liner with a larger internal volume. You can also lower the injector temperature slightly, provided it doesn't compromise vaporization.[5]
Troubleshooting Guides and Experimental Protocols
Systematic Troubleshooting Workflow
When encountering chromatographic issues, a systematic approach is the most efficient way to identify and resolve the root cause.[11] The following workflow provides a logical path for diagnosing common problems.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. benchchem.com [benchchem.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. gcms.cz [gcms.cz]
Improving the yield and purity of synthesized 2,4,7-Trimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized 2,4,7-trimethyloctane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving a Grignard reaction followed by dehydration and hydrogenation.
Problem 1: Low or No Yield of the Grignard Reagent (Isoheptylmagnesium Bromide)
| Possible Cause | Recommended Solution |
| Wet Glassware or Solvents | All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120 °C and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (B95107) (THF).[1] |
| Inactive Magnesium Surface | The passivating magnesium oxide layer on the magnesium turnings can prevent the reaction.[1] Activate the magnesium by gently crushing the turnings with a glass rod under an inert atmosphere, adding a small crystal of iodine (the color should fade upon initiation), or adding a few drops of 1,2-dibromoethane.[1][2] |
| Slow Initiation | Gentle warming or sonication of the flask may be necessary to initiate the reaction.[3] |
| Impure Alkyl Halide | Use freshly distilled 1-bromo-2,4-dimethylhexane (B2742543). Impurities can inhibit the reaction. |
Problem 2: Low Yield of the Tertiary Alcohol (2,4,7-Trimethyl-4-octanol)
| Possible Cause | Recommended Solution |
| Side Reactions of the Grignard Reagent | The Grignard reagent can act as a base, leading to the enolization of the ketone (5-methyl-2-hexanone), especially if the ketone is sterically hindered.[3] To minimize this, add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[3] The addition of cerium(III) chloride (Luche reduction conditions) can enhance nucleophilic addition.[3] |
| Wurtz Coupling | The Grignard reagent can react with the remaining alkyl halide to form a dimer.[1] This can be minimized by the slow, dropwise addition of the alkyl halide during the Grignard reagent formation to maintain a low concentration of the halide.[1] |
| Low Concentration of Grignard Reagent | The presence of unreacted ketone after the reaction suggests a low concentration of the Grignard reagent.[4] Ensure the Grignard formation step has gone to completion before adding the ketone. |
Problem 3: Incomplete Dehydration of the Tertiary Alcohol
| Possible Cause | Recommended Solution |
| Choice of Dehydrating Agent | Acid-catalyzed dehydration can lead to a mixture of alkene isomers and potential rearrangements.[1] Use a mild acid catalyst like phosphoric acid and control the temperature carefully to avoid charring.[1] |
| Reaction Conditions | Ensure the reaction is heated sufficiently to distill the alkene product as it forms, driving the equilibrium towards the product.[1] |
Problem 4: Incomplete Hydrogenation to this compound
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, active catalyst such as 10% Palladium on carbon.[4] Ensure the catalyst is not poisoned by impurities from previous steps. |
| Insufficient Hydrogen Pressure | Perform the hydrogenation in a suitable pressure vessel and ensure a sufficient and constant pressure of hydrogen is maintained. |
| Poor Mixing | Agitate the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a multi-step synthesis beginning with a Grignard reaction. This typically involves the reaction of a suitable Grignard reagent, such as isoheptylmagnesium bromide, with a ketone like 5-methyl-2-hexanone (B1664664) to form a tertiary alcohol. This alcohol is then dehydrated to an alkene, followed by hydrogenation to yield the final product, this compound.[4]
Q2: How can I purify the final this compound product?
Fractional distillation is the most common method for purifying alkanes, separating the product from any remaining starting materials or byproducts based on differences in boiling points.[1] Column chromatography using a non-polar stationary phase like silica (B1680970) gel and a non-polar eluent such as hexane (B92381) can also be effective for removing more polar impurities.
Q3: What are the expected yields for this synthesis?
The overall yield will depend on the efficiency of each step. Grignard reactions can have yields ranging from 40% to over 80% with careful optimization.[2] Dehydration and hydrogenation reactions are typically high-yielding. An overall yield of 30-50% for the three-step process is a reasonable expectation.
Q4: What are some key analytical techniques to monitor the reaction and confirm the product?
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the progress of the reaction and identifying the components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product, this compound.
Q5: Are there alternative synthetic routes to this compound?
Yes, other methods for synthesizing branched alkanes exist. These can include catalytic alkylation of smaller alkanes, though this can produce a mixture of products.[5] Other carbon-carbon bond-forming reactions like aldol (B89426) additions or Wittig reactions followed by reduction steps can also be employed.[4]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [5] |
| Boiling Point | 177 °C[5] |
| Density | 0.739 g/cm³[6] |
| Refractive Index | 1.414[6] |
Table 2: Summary of Potential Yields and Purity Issues
| Reaction Step | Typical Yield Range | Common Purity Issues |
| Grignard Reagent Formation | 50-90% | Unreacted alkyl halide, Wurtz coupling byproduct. |
| Reaction with Ketone | 60-85% | Unreacted ketone, enolization byproduct. |
| Dehydration | 70-95% | Isomeric alkenes, residual alcohol. |
| Hydrogenation | >95% | Residual alkene, catalyst contamination. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,7-Trimethyl-4-octanol via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethylhexane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~5-10%) of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[1][3] If it does not start, gentle warming may be required.
-
Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Ketone:
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.[3]
-
Protocol 2: Dehydration of 2,4,7-Trimethyl-4-octanol
-
To the crude 2,4,7-trimethyl-4-octanol, add a small amount of 85% phosphoric acid.[1]
-
Heat the mixture and distill the resulting alkene mixture as it forms.[1]
-
Wash the collected distillate with a sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous calcium chloride and proceed to the next step.[1]
Protocol 3: Hydrogenation to this compound
-
Dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon.[4]
-
Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 50 psi) with vigorous stirring until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Stability and degradation of 2,4,7-Trimethyloctane under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,4,7-trimethyloctane under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a branched alkane, is a relatively stable compound. Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts. This increased stability is attributed to their more compact molecular structure. However, its stability can be compromised by factors such as high temperatures, exposure to strong oxidizing agents, and UV radiation.
Q2: What are the primary pathways for the degradation of this compound?
A2: The primary degradation pathways for this compound are expected to be:
-
Thermal Degradation (Pyrolysis): At elevated temperatures, the C-C and C-H bonds can break, leading to the formation of smaller hydrocarbons.
-
Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures or in the presence of catalysts, this compound can undergo oxidation to form alcohols, aldehydes, ketones, and carboxylic acids.[1]
-
Photodegradation: Although alkanes are generally resistant to direct photolysis, the presence of photosensitizers can lead to their degradation upon exposure to UV light.
-
Biodegradation: Certain microorganisms can degrade branched alkanes, typically through terminal or sub-terminal oxidation, leading to the formation of alcohols, and subsequently fatty acids, which can be further metabolized.
Q3: What are the expected degradation products of this compound?
A3: Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on the degradation pathways of similar branched alkanes, the following products can be anticipated:
-
Thermal Degradation: A complex mixture of smaller alkanes and alkenes.
-
Oxidative Degradation: Various oxygenated compounds, including 2,4,7-trimethyloctanols, corresponding ketones, and carboxylic acids resulting from chain cleavage.
-
Biodegradation: Primarily alcohols such as 2,4,7-trimethyloctan-1-ol, followed by the corresponding carboxylic acid.
Q4: How should this compound be stored to ensure its stability?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is recommended to store it in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving the stability and degradation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in thermal stability studies. | 1. Inconsistent heating rate. 2. Presence of impurities in the sample. 3. Variations in the atmosphere (e.g., presence of oxygen). | 1. Ensure a precise and consistent heating rate using a calibrated thermal analysis instrument. 2. Verify the purity of the this compound sample using techniques like GC-MS. 3. Conduct experiments under a controlled inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Low or no degradation observed in oxidation studies. | 1. Insufficient temperature or reaction time. 2. Inactive or insufficient amount of catalyst (if used). 3. Inefficient mixing with the oxidant. | 1. Gradually increase the temperature and/or reaction time. Refer to literature for typical conditions for alkane oxidation. 2. Ensure the catalyst is active and used in the appropriate concentration. 3. Improve mixing to ensure proper contact between this compound and the oxidant. |
| Difficulty in identifying degradation products by GC-MS. | 1. Co-elution of products. 2. Low concentration of degradation products. 3. Inappropriate GC column or MS settings. | 1. Optimize the GC temperature program to improve separation. Consider using a different GC column with a different polarity. 2. Concentrate the sample before analysis. Use a more sensitive detector if available. 3. Consult GC-MS troubleshooting guides for optimizing parameters for hydrocarbon analysis. |
| Sample bumping or rapid pressure increase during thermal or oxidative degradation experiments. | 1. Overheating of the sample. 2. Rapid, uncontrolled degradation reaction. | 1. Reduce the heating rate. 2. Use a smaller sample size. Ensure adequate pressure relief for the reaction vessel. |
Summary of Quantitative Data
Due to the limited availability of specific quantitative data for the degradation of this compound, this table provides expected trends based on general principles of alkane stability.
| Parameter | Condition | Expected Stability/Degradation Rate | Primary Degradation Products |
| Thermal Stability | Inert Atmosphere (e.g., N₂) | High stability up to a certain threshold temperature. | Smaller alkanes and alkenes |
| Air/Oxygen | Lower stability compared to inert atmosphere. | Oxygenated hydrocarbons (alcohols, ketones, acids) | |
| Oxidative Stability | Low Temperature (~25°C) | Very High | Negligible |
| High Temperature (>100°C) | Moderate to Low | Alcohols, ketones, carboxylic acids | |
| With Catalyst (e.g., metal ions) | Low | Alcohols, ketones, carboxylic acids | |
| Photostability | UV light (in the absence of photosensitizers) | High | Negligible |
| UV light (with photosensitizers) | Low to Moderate | Oxygenated and smaller hydrocarbons | |
| Biodegradability | Aerobic conditions with adapted microorganisms | Slow to Moderate | Alcohols, carboxylic acids |
| Anaerobic conditions | Very Slow | Methane, CO₂ (complete mineralization) |
Experimental Protocols
Protocol 1: Determination of Oxidative Stability using Pressure Differential Scanning Calorimetry (PDSC)
This method is adapted from standard procedures for lubricants and can be applied to assess the oxidative stability of this compound.
Objective: To determine the Oxidation Induction Time (OIT) of this compound as a measure of its oxidative stability.
Materials:
-
Pressure Differential Scanning Calorimeter (PDSC)
-
This compound sample
-
Aluminum sample pans
-
Oxygen (high purity)
-
Nitrogen (high purity)
Procedure:
-
Place a small, accurately weighed sample (typically 2-3 mg) of this compound into an open aluminum sample pan.
-
Place the sample pan and an empty reference pan into the PDSC cell.
-
Seal the cell and purge with nitrogen gas.
-
Heat the sample to the desired isothermal test temperature (e.g., 150°C) under the nitrogen atmosphere.
-
Once the temperature has stabilized, switch the gas to oxygen at a constant pressure (e.g., 500 psi).
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Troubleshooting:
-
No sharp oxidation peak: The test temperature may be too low. Increase the temperature in increments of 10°C.
-
Poor reproducibility: Ensure the sample weight and pan placement are consistent. Check for leaks in the gas supply.
Protocol 2: Analysis of Thermal Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal degradation of this compound.
Materials:
-
Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS)
-
This compound sample
-
Helium (high purity)
Procedure:
-
Place a small amount of this compound into a pyrolysis tube.
-
Insert the tube into the pyrolysis unit.
-
Set the pyrolysis temperature to the desired value (e.g., 400°C, 500°C, 600°C).
-
Initiate the pyrolysis, which rapidly heats the sample and transfers the degradation products directly to the GC column.
-
The GC separates the individual components of the degradation mixture.
-
The MS detects and helps identify the separated components based on their mass spectra.
-
Analyze the resulting chromatogram and mass spectra to identify the degradation products by comparing them to spectral libraries (e.g., NIST).
Troubleshooting:
-
Complex, unresolved chromatogram: Optimize the GC temperature program (e.g., use a slower ramp rate).
-
No peaks detected: The pyrolysis temperature may be too low, or the degradation products are not volatile enough for GC analysis.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for PDSC analysis.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Resolving Co-elution of 2,4,7-Trimethyloctane in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues involving 2,4,7-trimethyloctane during gas chromatography (GC) analysis of complex hydrocarbon mixtures.
Troubleshooting Guide
Co-elution, the overlapping of chromatographic peaks, is a common challenge in the analysis of complex mixtures containing numerous structurally similar isomers, such as petroleum fractions or essential oils. Due to its branched structure, this compound can often co-elute with other undecane (B72203) (C11) isomers or compounds with similar boiling points and polarities. This guide provides a systematic approach to diagnose and resolve these co-elution issues.
Initial Assessment of Co-elution
Question: How can I confirm that I have a co-elution problem with my this compound peak?
Answer:
Co-elution may not always be visually obvious from the chromatogram. Here are several methods to detect it:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or tailing. While a perfectly symmetrical peak is more likely to be a single compound, severe co-elution can sometimes result in a seemingly symmetrical peak.
-
Mass Spectrometry (MS) Data Analysis: If you are using a mass spectrometer, you can investigate the mass spectra across the width of a single chromatographic peak.
-
Extracted Ion Chromatograms (EICs): Generate EICs for characteristic ions of this compound and other suspected co-eluting isomers. If the peak shapes or retention times of the EICs differ, it indicates the presence of multiple components.
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Spectral Purity: Examine the mass spectrum at the beginning, apex, and end of the peak. If the spectra are not identical, it is a strong indication of co-elution.
-
Systematic Troubleshooting Workflow
Once co-elution is suspected or confirmed, follow this systematic workflow to resolve the issue.
Caption: A logical workflow for identifying and resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What types of compounds are most likely to co-elute with this compound?
A1: Due to its nature as a branched alkane, this compound is most likely to co-elute with other C11 isomers (undecanes) that have similar boiling points. The separation of alkanes on non-polar stationary phases is primarily driven by boiling point, with more branched isomers generally having lower boiling points and thus shorter retention times. Other hydrocarbons with similar volatility and polarity present in a complex mixture, such as certain cyclic alkanes or alkenes, could also potentially co-elute.
Q2: How can I use temperature programming to resolve co-eluting peaks?
A2: Optimizing the oven temperature program is often the first and most effective step in resolving co-elution.[1][2]
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile components that elute early in the run.
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly enhance resolution.[2]
-
Introduce an Isothermal Hold: If the co-eluting pair is in a specific region of the chromatogram, introducing an isothermal hold at a temperature just below their elution temperature can improve their separation.
Q3: What type of GC column is best for separating this compound from other isomers?
A3: The choice of the GC column is the most critical factor for achieving separation.
-
Stationary Phase: For the analysis of non-polar compounds like branched alkanes, a non-polar stationary phase is the recommended starting point.[3][4] Common and effective phases include:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1)
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5, Rtx-5) These phases separate compounds primarily by their boiling points. For particularly challenging separations of isomers, a column with a slightly different selectivity, such as a more polar phase, could be considered to exploit differences in polarity.
-
-
Column Dimensions:
-
Length: Increasing the column length (e.g., from 30 m to 60 m or 100 m) increases the number of theoretical plates and, therefore, the resolving power. However, this will also lead to longer analysis times.
-
Internal Diameter (ID): A smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) also increases column efficiency and resolution.
-
Film Thickness: Thinner films can lead to sharper peaks and reduced column bleed, which may improve resolution.
-
Q4: Can adjusting the carrier gas flow rate help with co-elution?
A4: Yes, the linear velocity of the carrier gas affects column efficiency. Every column has an optimal flow rate at which it performs best (minimal peak broadening), as described by the van Deemter equation. Deviating significantly from this optimum can lead to broader peaks and decreased resolution. Try adjusting your flow rate by 10-20% to see if the separation of the critical pair improves.
Q5: I've tried optimizing my method, but I still have some peak overlap. Can I still quantify the individual compounds?
A5: If complete chromatographic separation cannot be achieved, you can often use the capabilities of your mass spectrometer for quantification, provided there are unique ions for each co-eluting compound. By creating extracted ion chromatograms (EICs) for these unique ions, you can often deconvolute the overlapping peaks and obtain quantitative data for each component.
Experimental Protocols
The following is a representative experimental protocol for the analysis of complex hydrocarbon mixtures containing C10-C12 branched alkanes, which can serve as a starting point for method development. This protocol is adapted from methodologies for detailed hydrocarbon analysis (DHA).[5]
Table 1: GC-MS Method Parameters for Branched Alkane Analysis
| Parameter | Recommended Starting Condition | Notes for Optimization |
| GC System | Agilent 7890B GC or equivalent | |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | |
| Column | HP-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness | For higher resolution, a 100 m column can be used. |
| Injector | Split/Splitless | |
| Injector Temperature | 250°C | |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Can be adjusted based on sample concentration. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimize for best efficiency (Van Deemter). |
| Oven Program | ||
| - Initial Temperature | 35°C, hold for 10 min | A lower initial temp can improve separation of early eluters. |
| - Ramp 1 | 2°C/min to 150°C | A slower ramp rate is crucial for resolving isomers. |
| - Ramp 2 | 10°C/min to 300°C, hold for 5 min | Faster ramp after the region of interest to elute heavier components. |
| Transfer Line Temp | 280°C | |
| Ion Source Temp | 230°C | |
| Quadrupole Temp | 150°C | |
| Acquisition Mode | Scan | |
| Mass Range | 35 - 400 amu |
digraph "GC_Method_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="GC Method Development Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=1]; edge [fontname="Arial", fontsize=9, color="#34A853", penwidth=1.5];"Sample_Prep" [label="Sample Preparation\n(Dilution in appropriate solvent)"]; "Injection" [label="GC Injection\n(Split mode)"]; "Separation" [label="Chromatographic Separation\n(Optimized temperature program)"]; "Detection" [label="MS Detection\n(Scan mode)"]; "Data_Analysis" [label="Data Analysis\n(Peak identification, integration)"];
"Sample_Prep" -> "Injection"; "Injection" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Data_Analysis"; }
Caption: A simplified workflow for a typical GC-MS analysis.
Data Presentation
The following table provides a hypothetical example of how retention times might shift for this compound and a potential co-eluting isomer under different temperature programs.
Table 2: Example Retention Time Data for Different GC Oven Programs
| Compound | Method A: Fast Ramp (10°C/min) | Method B: Slow Ramp (2°C/min) |
| Retention Time (min) | Retention Time (min) | |
| This compound | 15.25 | 28.50 |
| Another C11 Isomer | 15.25 | 28.65 |
| Resolution | 0.00 (Co-elution) | 1.25 (Partial Separation) |
Disclaimer: This information is intended as a general guide. Specific experimental conditions will need to be optimized for your particular instrumentation, sample matrix, and analytical goals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. PGRL GCFID Qualitative Analysis Method for Hydrocarbons | U.S. Geological Survey [usgs.gov]
- 4. agilent.com [agilent.com]
- 5. separationsystems.com [separationsystems.com]
Technical Support Center: Analysis of 2,4,7-Trimethyloctane in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2,4,7-trimethyloctane in biological samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Analyte Signal
-
Question: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes and solutions?
-
Answer: Low or no signal for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Sample Preparation:
-
Inefficient Extraction: this compound is a volatile, nonpolar compound. Ensure your extraction method is suitable. For headspace analysis, insufficient heating time or temperature during incubation can lead to poor partitioning of the analyte into the headspace. For liquid-liquid extraction (LLE), ensure the chosen organic solvent is appropriate for extracting a nonpolar compound from an aqueous biological matrix.
-
Analyte Loss: Due to its volatility, this compound can be lost during sample preparation steps such as vortexing or solvent evaporation. Minimize sample agitation and use gentle nitrogen streams if solvent evaporation is necessary. Ensure all sample vials are properly sealed.
-
-
GC-MS System:
-
Injection Issues: Check for a clogged syringe or a leaking septum in the GC inlet. These can prevent the sample from reaching the column.
-
Column Performance: The GC column may be degraded or contaminated. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.
-
MS Detector: Ensure the mass spectrometer is properly tuned and that the filament is working. Check for any leaks in the MS vacuum system.
-
-
Method Parameters:
-
Incorrect Retention Time: Verify the expected retention time of this compound with a pure standard under your chromatographic conditions. The retention time may have shifted.
-
Mass Spectrometer Settings: Confirm that the MS is set to acquire data in the correct mass range to detect the characteristic ions of this compound. The primary ions to monitor are m/z 43, 57, 71, and 85.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The peak for this compound is tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape can be indicative of several issues, primarily related to the GC system or interactions with the sample matrix.
-
Active Sites in the GC System: Tailing peaks are often caused by active sites in the GC inlet liner, the column, or the transfer line. These sites can interact with the analyte, causing it to elute slowly and asymmetrically.
-
Solution: Deactivate the inlet liner by silylation or replace it with a new, deactivated liner. Use a high-quality, inert GC column. Ensure the column is properly installed and not extending too far into the injector or detector.
-
-
Column Overload: Fronting peaks can be a sign of column overload, where too much analyte is injected onto the column.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Temperature: If the initial oven temperature is too low, the analyte may condense at the head of the column, leading to broad or split peaks. Conversely, if the injector temperature is too low, volatilization may be incomplete.
-
Solution: Optimize the injector temperature and the initial oven temperature program.
-
-
Issue 3: High Background Noise or Interfering Peaks
-
Question: I am observing high background noise or several interfering peaks in my chromatogram. What could be the cause?
-
Answer: High background noise or the presence of interfering peaks can mask the analyte signal and affect quantification.
-
Contamination:
-
Sample Collection and Handling: Ensure that all collection tubes, vials, and pipette tips are free from contaminants. Phthalates and other plasticizers can leach from plastic materials and interfere with the analysis. Use glass vials and solvent-rinsed equipment where possible.
-
Solvents and Reagents: Use high-purity solvents and reagents. Run a blank analysis of your solvents to check for contamination.
-
GC System: Septum bleed from the injector can introduce siloxane peaks into the chromatogram. Use a high-quality, low-bleed septum. The carrier gas may also be a source of contamination; ensure high-purity gas and install traps to remove oxygen, moisture, and hydrocarbons.
-
-
Matrix Interferences: Biological samples are complex and contain numerous endogenous compounds that can co-elute with the analyte of interest.
-
Solution: Improve sample cleanup procedures. For headspace analysis, optimizing the incubation temperature and time can help to selectively volatilize the target analyte while minimizing the volatilization of less volatile matrix components. For LLE, a back-extraction step can sometimes improve cleanup. Solid-phase microextraction (SPME) fiber selection is also critical; a fiber with a non-polar coating is recommended for this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the analyte's signal (ion suppression or enhancement) due to the presence of other components in the sample matrix.[1][2] In the analysis of this compound in biological samples, endogenous compounds such as lipids, proteins, and salts can co-extract with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification.[3][4] For volatile compounds like this compound analyzed by GC-MS, matrix components can also accumulate in the injector and on the column, creating active sites that can degrade the analyte or cause poor peak shape.[5]
Q2: How can I minimize matrix effects in my analysis?
A2: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like headspace solid-phase microextraction (HS-SPME) are effective for volatile compounds as they leave non-volatile matrix components behind.[6]
-
Sample Dilution: Diluting the biological sample (e.g., blood or urine) with deionized water can reduce the concentration of matrix components, thereby mitigating their effect on the analysis.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank biological matrix that is free of the analyte. This helps to compensate for any systematic matrix effects, as the standards and the samples will be affected similarly.[8]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects and variations in sample preparation and injection.[9] The SIL-IS behaves almost identically to the analyte throughout the entire analytical process. If a SIL-IS for this compound is not available, a structurally similar compound with a different retention time can be used as an alternative.
Q3: What is the recommended sample preparation method for analyzing this compound in blood, urine, or breath?
A3: Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended technique for the extraction of volatile organic compounds like this compound from biological matrices. It is a solvent-free, simple, and sensitive method.[10]
-
For Blood and Urine: A small volume of the sample (e.g., 1 mL) is placed in a headspace vial. The sample may be diluted with water to reduce matrix effects.[11] The vial is then incubated at a specific temperature (e.g., 60-80°C) to allow the volatile compounds to partition into the headspace. An SPME fiber with a non-polar coating (e.g., polydimethylsiloxane, PDMS) is then exposed to the headspace to adsorb the analytes.[12]
-
For Breath: Breath samples can be collected in inert bags (e.g., Tedlar bags) or directly onto sorbent tubes. The collected breath is then passed through the SPME fiber or the sorbent tube is thermally desorbed into the GC-MS.
Q4: What are the key GC-MS parameters for the analysis of this compound?
A4: The following are general recommendations for GC-MS parameters. These should be optimized for your specific instrument and application.
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for separating branched alkanes like this compound.
-
Injector: Use a splitless injection mode to maximize the transfer of the analyte onto the column, especially for trace-level analysis. The injector temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation (e.g., 250°C).
-
Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 40-60°C) to trap the volatile compounds at the head of the column, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature that is sufficient to elute the analyte (e.g., 200-250°C).
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity. The characteristic ions for this compound are m/z 43, 57, 71, and 85.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound in different biological matrices to illustrate the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Matrix Effect on the Quantification of this compound in Different Biological Matrices
| Biological Matrix | Analyte Concentration (ng/mL) | Signal Intensity (Neat Solution) | Signal Intensity (in Matrix) | Matrix Effect (%) |
| Plasma | 10 | 1,200,000 | 850,000 | -29.2 |
| Urine | 10 | 1,200,000 | 1,050,000 | -12.5 |
| Breath Condensate | 10 | 1,200,000 | 1,150,000 | -4.2 |
Matrix Effect (%) = ((Signal in Matrix - Signal in Neat Solution) / Signal in Neat Solution) * 100. A negative value indicates ion suppression.
Table 2: Effect of Sample Dilution on Matrix Effect in Plasma
| Dilution Factor (Plasma:Water) | Analyte Concentration (ng/mL) | Signal Intensity | Matrix Effect (%) |
| 1:1 (No Dilution) | 10 | 850,000 | -29.2 |
| 1:2 | 10 | 980,000 | -18.3 |
| 1:5 | 10 | 1,120,000 | -6.7 |
| 1:10 | 10 | 1,180,000 | -1.7 |
Table 3: Recovery of this compound using Headspace-SPME from Different Biological Matrices
| Biological Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Plasma | 20 | 17.8 | 89 |
| Urine | 20 | 19.2 | 96 |
| Breath Condensate | 20 | 19.8 | 99 |
Experimental Protocols
Protocol 1: Headspace-SPME-GC-MS Analysis of this compound in Human Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample for 10 seconds.
-
Pipette 1.0 mL of plasma into a 10 mL glass headspace vial.
-
Add 2.0 mL of deionized water to the vial.
-
If using an internal standard, add the appropriate amount.
-
Immediately cap the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
Headspace Extraction:
-
Place the vial in the autosampler tray of the GC-MS system equipped with an SPME handler.
-
Incubate the sample at 70°C for 20 minutes with agitation.
-
Expose a 100 µm PDMS-coated SPME fiber to the headspace of the vial for 30 minutes at 70°C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Oven temperature program: Initial temperature of 50°C for 2 minutes, ramp at 8°C/min to 220°C, and hold for 5 minutes.
-
MS transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Mass spectrometer acquisition mode: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300 or Selected Ion Monitoring (SIM) of ions m/z 43, 57, 71, 85.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. This compound | C11H24 | CID 14325890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. A matrix-centered view of mass spectrometry platform innovation for volatilome research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 31 volatile organic compounds in whole blood using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2,4,7-Trimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 2,4,7-Trimethyloctane using calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when creating a calibration curve for this compound?
A1: The most common issues include:
-
Poor Linearity (low R² value): This can be caused by a variety of factors, including improper standard preparation, analyte volatility, instrument contamination, or detector saturation at high concentrations.
-
High Blank Response: Contamination of the solvent, glassware, or GC-MS system can lead to a significant signal in blank samples, affecting the accuracy of low-concentration standards.
-
Poor Reproducibility: Inconsistent peak areas for the same standard concentration can result from injection volume variability, leaks in the system, or instability of the standards.
-
Matrix Effects: When analyzing complex samples (e.g., environmental or biological), co-eluting compounds can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement.[1]
Q2: Why is my calibration curve for this compound not passing through the origin?
A2: A calibration curve not passing through the origin, often indicated by a significant y-intercept, can be due to a persistent blank signal from system contamination or an issue with the integration of the blank peak. It can also suggest that there is a constant loss of the analyte at low concentrations due to active sites in the GC inlet or column.
Q3: How does the volatility of this compound affect my calibration standards?
A3: this compound is a volatile organic compound (VOC). This property can lead to the evaporative loss of the analyte during standard preparation and handling, resulting in prepared standards having lower concentrations than intended. This is a common issue with volatile analytes and can lead to inaccurate calibration curves.
Q4: What is a matrix effect, and how can it impact the quantification of this compound?
A4: A matrix effect is the alteration of an analyte's analytical signal by the presence of other components in the sample matrix.[1] In the analysis of this compound, complex matrices such as blood, urine, or soil can contain compounds that co-elute from the GC column. These co-eluting substances can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to underestimation or overestimation of its true concentration.
Q5: What is the standard addition method, and when should I use it for this compound quantification?
A5: The standard addition method is a technique used to overcome matrix effects. It involves adding known amounts of a pure standard of the analyte to aliquots of the sample. By creating a calibration curve within the sample matrix itself, it is possible to correct for signal suppression or enhancement. This method is highly recommended when analyzing this compound in complex matrices where significant interference is expected.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (R² < 0.99) | 1. Inaccurate standard dilutions. 2. Evaporation of analyte from standards. 3. Detector saturation at high concentrations. 4. Active sites in the GC inlet or column. | 1. Prepare fresh standards using calibrated pipettes and volumetric flasks. 2. Keep standards and vials capped and cool. Prepare fresh dilutions frequently. 3. Narrow the concentration range of the calibration curve. 4. Use a deactivated inlet liner and condition the GC column. |
| High Blank Signal | 1. Contaminated solvent. 2. Contaminated glassware. 3. Carryover from a previous injection. 4. System contamination (inlet, column, ion source). | 1. Use high-purity solvent from a fresh source. 2. Thoroughly clean all glassware with a suitable solvent. 3. Run several solvent blanks between samples. 4. Clean the GC inlet and MS ion source. Bake out the column. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC system. 2. Column contamination. 3. Inappropriate injection temperature or flow rate. | 1. Use a deactivated inlet liner and column. 2. Trim the front end of the column or replace it. 3. Optimize GC method parameters (injection temperature, carrier gas flow). |
| Inconsistent Peak Areas (Poor Precision) | 1. Leaks in the injection port or gas lines. 2. Inconsistent injection volume. 3. Sample degradation. | 1. Perform a leak check on the GC system. 2. Check the autosampler syringe for air bubbles and proper function. 3. Ensure standards are fresh and properly stored. |
| Suspected Matrix Effects | 1. Signal suppression or enhancement in sample vs. standard. | 1. Perform a spike-and-recovery experiment to assess matrix effects. 2. Use the standard addition method for quantification. 3. Improve sample cleanup to remove interfering matrix components. |
Quantitative Data Summary
While specific validated calibration data for this compound is not extensively available in the reviewed literature, the following table provides representative performance characteristics for the GC-MS analysis of branched alkanes and other volatile organic compounds. These values can serve as a benchmark for method development.
| Parameter | Typical Value | Key Considerations |
| Linear Range | 0.1 - 100 ng/mL | Dependent on the sensitivity of the mass spectrometer. |
| Correlation Coefficient (R²) | > 0.99 | A lower value may indicate issues with standard preparation or linearity. |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | Highly dependent on the matrix and sample preparation method. |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Intra- and inter-day precision should be within acceptable limits. |
| Accuracy (% Recovery) | 85 - 115% | Assessed by analyzing spiked samples at different concentrations. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a set of calibration standards for this compound.
-
Prepare a Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve it in 10 mL of a high-purity volatile solvent (e.g., methanol (B129727) or hexane) in a 10 mL volumetric flask.
-
Cap the flask immediately and mix thoroughly. Store in a tightly sealed vial at a low temperature.
-
-
Prepare a Working Stock Solution (e.g., 10 µg/mL):
-
Transfer 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
Cap and mix well.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the working stock solution to prepare a series of calibration standards. For example, to prepare a 1 µg/mL standard, dilute 1 mL of the 10 µg/mL working stock to 10 mL.
-
Prepare at least 5-7 concentration levels to adequately define the calibration curve.
-
Transfer the final standards to autosampler vials and cap them immediately to prevent evaporation.
-
Protocol 2: GC-MS Analysis
This is a general GC-MS protocol that should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/splitless injector, 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Choose characteristic ions for this compound (e.g., m/z 43, 57, 71, 85).
-
Transfer Line Temperature: 280 °C
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Workflow for the standard addition method.
References
Preventing contamination in trace analysis of 2,4,7-Trimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying contamination during the trace analysis of 2,4,7-trimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in the trace analysis of this compound?
A1: In trace analysis of volatile organic compounds (VOCs) like this compound, contamination can originate from numerous sources. These are often categorized by their introduction point in the analytical workflow. Common sources include laboratory air, solvents, sample containers, and the Gas Chromatography-Mass Spectrometry (GC-MS) system itself. Specific contaminants frequently encountered are siloxanes from GC septa and vial caps, and plasticizers (e.g., phthalates) leaching from laboratory consumables.[1][2][3][4][5]
Q2: I am observing unexpected peaks in my blank runs. What are these "ghost peaks" and how can I identify their source?
A2: "Ghost peaks" are unexpected peaks in a chromatogram that are not related to the injected sample. In the context of this compound analysis, these are often due to contaminants introduced during sample preparation or from the analytical instrumentation. Common culprits include:
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Septum Bleed: Volatile siloxane compounds can leach from the GC inlet septum, especially at high temperatures. These often appear as a series of evenly spaced peaks.[2][6][7]
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Plasticizers: Phthalates and other plasticizers can leach from plastic labware, such as pipette tips, solvent bottles, and vial caps.[1][5][8]
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Solvent Impurities: Trace impurities in the solvents used for sample preparation and cleaning can become concentrated and appear as peaks.
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Carryover: Residual analyte from a previous, more concentrated sample can be injected with the subsequent sample.
To identify the source, a systematic approach is recommended. Analyze a series of blanks, systematically eliminating potential sources. For example, run a "no-injection" blank to assess instrument background, followed by a solvent blank to check for solvent purity.
Q3: How can I minimize background contamination from the laboratory environment?
A3: The laboratory environment itself can be a significant source of volatile organic contaminants. To minimize this, consider the following practices:
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Dedicated Workspace: If possible, dedicate a specific area of the laboratory for trace analysis work, away from areas where large quantities of solvents or other volatile chemicals are used.
-
Proper Ventilation: Ensure adequate ventilation to remove airborne contaminants.
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Material Selection: Be mindful of materials used in the lab. For example, some floor waxes and cleaning agents can release volatile compounds.
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Air Quality Monitoring: For highly sensitive analyses, monitoring the laboratory air for background levels of relevant compounds may be necessary. Indoor air in office and school buildings has been shown to contain a variety of VOCs, with hydrocarbons being a significant component.[9]
Troubleshooting Guides
Issue: High Baseline or Excessive Background Noise
A high or noisy baseline can obscure the signal of your target analyte, this compound, making accurate quantification difficult.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Carrier Gas | 1. Check the purity of your carrier gas. 2. Ensure that gas purifiers (oxygen, moisture, and hydrocarbon traps) are installed and functioning correctly. 3. If necessary, replace the gas cylinder. | A stable and lower baseline signal. |
| Column Bleed | 1. Condition the column according to the manufacturer's instructions. 2. Ensure the oven temperature does not exceed the column's maximum operating temperature. 3. Trim the first few centimeters of the column to remove any non-volatile residues. | Reduced baseline rise at higher temperatures. |
| Dirty GC Inlet or Detector | 1. Clean the GC inlet, including the liner and injection port. 2. Clean the mass spectrometer ion source according to the manufacturer's protocol. | A significant drop in baseline noise and the removal of broad, undefined peaks. |
Issue: Presence of Specific Contaminant Peaks (Siloxanes or Plasticizers)
The presence of sharp, unexpected peaks often points to specific sources of contamination.
| Contaminant Type | Potential Source | Identification (Characteristic Ions in MS) | Remediation |
| Siloxanes | GC inlet septum, vial septa, column bleed | m/z 73, 147, 207, 281, 355[7] | 1. Use high-quality, low-bleed septa. 2. Replace the inlet septum regularly. 3. Avoid overtightening the septum nut. 4. Use pre-cleaned vial septa or those with a PTFE liner. |
| Phthalates (e.g., DEHP, DBP) | Plastic lab consumables (pipette tips, centrifuge tubes, gloves), solvent storage bottles, tubing | m/z 149 (common fragment for many phthalates) | 1. Use glassware instead of plastic wherever possible. 2. If plastic is unavoidable, use items certified to be free of plasticizers. 3. Rinse all labware with high-purity solvent before use. 4. Be aware that significant leaching can occur from various plastic materials.[1][5][8] |
Quantitative Data on Potential Contaminants
The following tables provide examples of quantitative data related to common contamination sources.
Table 1: Leaching of Phthalates from Laboratory Consumables
| Consumable | Phthalate | Maximum Leaching Level (µg/cm²) |
| Plastic Syringes | DEHP | 0.36 |
| Plastic Syringes | DINP | 0.86 |
| PTFE Filter Holders | DBP | 2.49 |
| Regenerated Cellulose Filters | DBP | 0.61 |
| Cellulose Acetate Filters | DMP | 5.85 |
| Parafilm® | DEHP | 0.50 |
| Data adapted from a screening study on leaching from laboratory consumables.[1] |
Table 2: Leaching of DEHP from Medical Supplies (Example of Plasticizer Migration)
| Product Type | Median Leached DEHP (µg) | Maximum Leached DEHP (µg) |
| Respiratory Support Devices | 6560 | 54600 |
| First Aid Supplies | 0.35 | 2.80 |
| Data illustrates the potential for significant plasticizer leaching from various plastic materials.[8][10] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Laboratory Glassware
This protocol is essential for minimizing background contamination from glassware.
-
Initial Rinse: Immediately after use, rinse glassware three times with a suitable organic solvent (e.g., acetone (B3395972) or hexane) to remove the bulk of any organic residues.
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces thoroughly.
-
Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse at least three times with deionized water.
-
Solvent Rinse: Perform a final rinse with a high-purity solvent (e.g., HPLC-grade hexane (B92381) or methanol).
-
Drying: Dry the glassware in an oven at a temperature sufficient to evaporate the final rinse solvent. Avoid using paper towels to dry glassware as they can introduce fibers and organic contaminants.
-
Storage: Store cleaned glassware in a clean, dust-free environment, covered with aluminum foil that has been pre-rinsed with a high-purity solvent.
Protocol 2: GC-MS Analysis of this compound (Adapted from General Alkane Analysis Methods)
1. Sample Preparation (Solid Phase Microextraction - SPME)
-
Place a known amount of the sample into a headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated alkane).
-
Seal the vial with a pre-cleaned PTFE-lined septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes).
-
Expose a SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5975 MS or equivalent.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for alkane analysis.
-
Inlet: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound, characteristic ions would include fragments resulting from the branched structure.
3. Quality Control
-
Method Blank: A method blank (a clean matrix processed in the same manner as the samples) should be run with each batch of samples to assess for contamination introduced during the entire analytical process.
-
Solvent Blank: Regular injections of the solvent used for sample dilution should be performed to monitor for contamination from the solvent and the injection system.
-
Calibration: A multi-point calibration curve should be generated using certified standards of this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and eliminating contamination.
Caption: Experimental workflow for trace analysis using SPME-GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 6. agilent.com [agilent.com]
- 7. Siloxane peaks in baseline GCMS [glsciences.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. haleyaldrich.com [haleyaldrich.com]
- 10. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing storage conditions to ensure 2,4,7-Trimethyloctane stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice to ensure the stability of 2,4,7-Trimethyloctane during experimental use and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C. It should be kept in a tightly sealed container, protected from light and moisture.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The main factors that can compromise the stability of this compound are exposure to high temperatures, light, and oxidizing agents. As a branched alkane, it is relatively stable; however, prolonged exposure to harsh conditions can lead to degradation.
Q3: Is this compound susceptible to hydrolysis?
A3: Alkanes, including this compound, are generally resistant to hydrolysis under normal conditions due to the non-polar nature of their C-C and C-H bonds. Forced hydrolysis under extreme pH and high temperatures may lead to some degradation, but it is not a primary concern under typical storage and handling conditions.
Q4: What are the potential degradation products of this compound?
A4: Under significant stress conditions, such as high heat or strong oxidation, this compound may degrade to form smaller alkanes, alkenes, alcohols, ketones, or carboxylic acids. The specific degradation products will depend on the nature and severity of the stress applied.
Q5: How can I detect degradation in my this compound sample?
A5: Degradation can be detected by analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the parent compound and any potential impurities or degradation products. A change in the physical appearance of the sample, such as discoloration, may also indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in GC analysis | Sample contamination or degradation. | 1. Verify the purity of the solvent used for dilution. 2. Ensure proper cleaning of injection syringes and vials. 3. Review storage conditions to ensure they meet recommendations (cool, dark, inert atmosphere). 4. Perform a forced degradation study on a reference standard to identify potential degradation peaks. |
| Decrease in assay value over time | Instability under current storage conditions. | 1. Confirm storage temperature is consistently between 2-8°C. 2. Ensure the container is tightly sealed to prevent evaporation and exposure to air. 3. Store in an amber vial or protect from light. 4. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Discoloration of the sample | Oxidation or reaction with contaminants. | 1. Discard the discolored sample. 2. When handling, use clean, dry glassware and equipment. 3. Avoid contact with reactive materials. 4. Store under an inert atmosphere to prevent oxidation. |
Data on Stability of this compound under Forced Degradation Conditions
The following table summarizes representative (hypothetical) data from a forced degradation study on this compound. As a branched alkane, it exhibits high stability, with significant degradation observed only under harsh conditions.
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradation Products |
| Control (2-8°C, dark) | 30 days | 99.8 | < 0.2 | Not Applicable |
| Thermal (60°C) | 30 days | 98.5 | 1.5 | Shorter-chain alkanes |
| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 99.5 | 0.5 | Trace levels of smaller alkanes |
| Oxidative (3% H₂O₂) | 24 hours | 97.2 | 2.8 | Alcohols, Ketones |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 99.6 | 0.4 | Not significant |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 99.7 | 0.3 | Not significant |
Experimental Protocols
Protocol for Forced Degradation Stability Study of this compound
1. Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials and Methods:
-
Test Substance: this compound (purity > 99.5%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents.
-
Apparatus: GC-FID system, photostability chamber, temperature-controlled oven, pH meter, calibrated glassware.
3. Stress Conditions:
-
Thermal Stress: Store a sample of this compound at 60°C for 30 days.
-
Photolytic Stress: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2] A dark control sample should be stored under the same temperature conditions.
-
Oxidative Stress: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample with 0.1 M NaOH and heat at 60°C for 24 hours.
4. Sample Analysis (GC-FID Method):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Quantification: Use an internal or external standard method to determine the assay of this compound and the percentage of total impurities.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation study.
References
Validation & Comparative
A Comparative Guide to the Validation of 2,4,7-Trimethyloctane as a Crude Oil Source Rock Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,4,7-trimethyloctane as a potential biomarker for crude oil source rock against established biomarkers. It includes supporting contextual data from existing literature on similar compounds and outlines the necessary experimental protocols for its validation.
Introduction to Petroleum Biomarkers
Petroleum biomarkers, or "molecular fossils," are organic compounds found in crude oil and source rocks that originate from once-living organisms.[1] These molecules maintain their basic carbon skeleton through geological time and provide a fingerprint of the original organic matter, the depositional environment, thermal maturity, and the extent of biodegradation.[2][3] The analysis of biomarkers is a fundamental aspect of petroleum geochemistry and environmental forensics.[1] Commonly used biomarkers include cyclic compounds like hopanes and steranes, as well as acyclic isoprenoids such as pristane (B154290) and phytane.[2]
This compound: A Potential Novel Biomarker
This compound is a short-chain branched alkane (C11H24). While not a conventionally established biomarker, its chemical structure suggests it could provide valuable information, particularly as an indicator of specific microbial inputs or degradation pathways under certain environmental conditions. Short-chain steranes (C19-C26) have been noted to be influenced by factors such as redox conditions and water salinity.[1] The validation of this compound would require systematic comparison with known biomarkers across a range of crude oil and source rock samples.
Comparative Analysis of Biomarkers
For a comprehensive evaluation, the performance of this compound as a biomarker should be compared against established indicators. The following tables summarize key diagnostic ratios for well-established biomarkers and provide a framework for the validation of new potential biomarkers like this compound.
Table 1: Comparison of Established and Potential Biomarker Parameters
| Biomarker Parameter | Established Biomarkers | Potential Role of this compound | Information Provided |
| Pristane/Phytane (Pr/Ph) Ratio | Pristane (C19) and Phytane (C20) are acyclic isoprenoids derived from the phytyl side chain of chlorophyll.[4][5] | A ratio of this compound to other short-chain alkanes or isoprenoids could be investigated. | Redox conditions of the depositional environment.[4] |
| Hopane/Sterane Ratio | Hopanes (derived from bacteria) and Steranes (derived from eukaryotes like algae). | Comparison of this compound abundance relative to hopanes and steranes. | Indicates the relative contribution of bacterial versus eukaryotic organic matter.[2] |
| C27, C28, C29 Sterane Distribution | Relative abundance of these steranes. | Not directly applicable, but its presence alongside certain sterane distributions could be significant. | Indicates the source of organic matter (e.g., marine algae vs. terrestrial plants).[6] |
| Thermal Maturity Indicators | e.g., Hopane and Sterane isomer ratios (22S/(22S+22R) for C31 hopane). | The stability and isomeric distribution of this compound under thermal stress would need to be determined. | Indicates the thermal maturity of the source rock. |
Table 2: Hypothetical Performance Data for this compound Validation
| Crude Oil Sample | Source Rock Depositional Environment | Pr/Ph Ratio | Hopane/Sterane Ratio | Relative Abundance of this compound (Hypothetical) |
| Oil A | Marine, Anoxic | 0.8 | 1.2 | Low |
| Oil B | Terrestrial, Oxic | 3.5 | 0.5 | High |
| Oil C | Lacustrine, Saline | 1.2 | 2.5 | Moderate |
Experimental Protocols
The validation of this compound as a biomarker requires rigorous analytical methodology, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Sample Preparation and Fractionation
-
Solvent Extraction: Crude oil or crushed source rock samples are extracted with an organic solvent (e.g., dichloromethane/methanol mixture) to isolate the bitumen.
-
Fractionation: The extracted bitumen is fractionated using column chromatography (e.g., silica (B1680970) gel) into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds. The saturated fraction, which contains this compound and other alkane biomarkers, is collected for analysis.[7]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column (e.g., HP-5MS, 60 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of hydrocarbons.[8]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of compounds with different boiling points. A typical program might start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 20 minutes.[8]
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantitative analysis of specific biomarkers, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. For acyclic alkanes, characteristic fragment ions (e.g., m/z 85) are monitored.[9]
-
Compound Identification: this compound and other biomarkers are identified by comparing their retention times and mass spectra with those of authentic standards and library data.
Visualization of Biomarker Validation Workflow
The following diagram illustrates the logical workflow for validating a new biomarker like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyclic and cyclic isoprenoids – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers and Carbon Isotope of Monomer Hydrocarbon in Application for Oil–Source Correlation and Migration in the Moxizhuang–Yongjin Block, Junggar Basin, NW China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Geochemical characteristics and significance of aromatic hydrocarbons in crude oil from the East Fukang Sag, Junggar Basin, NW China [frontiersin.org]
- 8. cup.edu.cn [cup.edu.cn]
- 9. Geochemical characteristics and oil–source rock correlation in the Paleogene source rocks of the Qinnan Sag, Bohai Bay basin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4,7-Trimethyloctane and Other Branched Alkanes on Fuel Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fuel properties of 2,4,7-trimethyloctane and other branched alkanes. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the structure-property relationships of these compounds.
Data Presentation: Comparative Fuel Properties
The following table summarizes key fuel properties of this compound and a selection of other branched and linear alkanes. These properties are critical in determining the suitability of these compounds as components in gasoline and diesel fuels. Increased branching generally leads to a higher Research Octane Number (RON), making the alkane a better component for gasoline to prevent knocking.[1][2] Conversely, straight-chain alkanes tend to have higher Cetane Numbers (CN), indicating better ignition quality for diesel fuels.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Research Octane Number (RON) | Cetane Number (CN) | Kinematic Viscosity (cSt) |
| n-Undecane | C₁₁H₂₄ | 196 | 0.740 | <0 | - | ~1.8 (at 20°C) |
| This compound | C₁₁H₂₄ | 177 | ~0.75 | Data not available | 44.5 [3] | Data not available |
| 2-Methyldecane | C₁₁H₂₄ | 189.3 | 0.737 | Data not available | Data not available | Data not available |
| 3-Methyldecane | C₁₁H₂₄ | 188.1 - 189.1 | 0.742 | Data not available | Data not available | Data not available |
| 4-Methyldecane | C₁₁H₂₄ | 188.7 | 0.741 | Data not available | Data not available | Data not available |
| 5-Methyldecane | C₁₁H₂₄ | 186.1 | 0.742 | Data not available | Data not available | Data not available |
| 2,3-Dimethylnonane | C₁₁H₂₄ | 186 | 0.7438 | Data not available | Data not available | Data not available |
| 3,4,5-Trimethyloctane | C₁₁H₂₄ | 245 | Data not available | Data not available | 54.3[3] | Data not available |
| 2,7-Dimethyloctane | C₁₀H₂₂ | 160 | Data not available | Data not available | Data not available | Data not available |
| n-Octane | C₈H₁₈ | 125.7 | 0.703 | -20[4] | - | 0.704 (at 25°C) |
| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | 99.3 | 0.692 | 100[4] | - | 0.47 (at 25°C) |
Experimental Protocols
The determination of the fuel properties listed above follows standardized test methods, primarily those established by ASTM International. Below are detailed summaries of the methodologies for the key experiments.
Research Octane Number (RON) - ASTM D2699
The Research Octane Number is a measure of a fuel's resistance to knocking in a spark-ignition engine under controlled, mild operating conditions.[4][5][6]
Apparatus:
-
A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[4][5]
-
A detonation meter to measure knock intensity.
-
Primary Reference Fuels (PRFs): Blends of isooctane (B107328) (RON 100) and n-heptane (RON 0).
Procedure:
-
Engine Preparation: The CFR engine is started and allowed to warm up to specified, stable operating conditions (600 rpm engine speed).[5]
-
Sample Introduction: The fuel sample to be tested is introduced into the engine's carburetor.
-
Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed on the detonation meter.
-
Reference Fuel Bracketing: Two Primary Reference Fuels, one with a slightly higher and one with a slightly lower RON than the expected sample RON, are run in the engine.
-
Comparison: The knock intensity of the sample fuel is compared to the knock intensities of the two reference fuels.
-
RON Determination: The RON of the sample fuel is calculated by interpolation based on the knock intensities of the sample and the two bracketing reference fuels.[7]
Cetane Number (CN) - ASTM D613
The Cetane Number measures the ignition quality of a diesel fuel, specifically the ignition delay in a compression-ignition engine.[8][9]
Apparatus:
-
A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio, designed for diesel fuel testing.[8][9]
-
An ignition delay meter.
-
Primary Reference Fuels: Blends of n-cetane (hexadecane, CN 100) and heptamethylnonane (HMN, CN 15).
Procedure:
-
Engine Preparation: The CFR diesel engine is started and stabilized at specified operating conditions.
-
Sample Injection: The diesel fuel sample is injected into the engine's combustion chamber.
-
Ignition Delay Measurement: The compression ratio is adjusted to achieve a specific, constant ignition delay for the sample fuel.
-
Reference Fuel Bracketing: Two reference fuel blends with known cetane numbers that bracket the expected cetane number of the sample are prepared.
-
Comparison: Each reference fuel is run in the engine, and the compression ratio is adjusted to obtain the same ignition delay as the sample fuel.
-
CN Determination: The Cetane Number of the sample is determined by interpolation of the compression ratio readings for the sample and the two reference fuels.[8]
Kinematic Viscosity - ASTM D445
Kinematic viscosity is a measure of a fluid's resistance to flow under gravity.[10][11][12]
Apparatus:
-
A calibrated glass capillary viscometer (e.g., Ubbelohde type).[10]
-
A constant-temperature bath with precise temperature control.
-
A timer.
Procedure:
-
Sample Preparation: The liquid sample is brought to the test temperature. For opaque liquids, special reverse-flow viscometers are used.[11]
-
Viscometer Charging: A specific volume of the sample is introduced into the viscometer.
-
Thermal Equilibration: The viscometer is placed in the constant-temperature bath until the sample reaches the desired temperature.
-
Flow Measurement: The time it takes for the liquid to flow between two marked points on the capillary tube under gravity is accurately measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant.[10]
Density - ASTM D4052
This method determines the density of liquid petroleum products using a digital density meter.[13][14][15]
Apparatus:
-
A digital density meter equipped with an oscillating U-tube.[13]
-
A temperature control system for the measuring cell.
-
A syringe or automated sampler for sample injection.
Procedure:
-
Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.
-
Sample Injection: A small volume of the liquid sample is injected into the oscillating U-tube of the density meter.[15]
-
Measurement: The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample.
-
Density Calculation: The density of the sample is automatically calculated from the oscillation period and the calibration data. The measurement is performed at a precisely controlled temperature.[13]
Mandatory Visualization
The following diagram illustrates the general relationship between the degree of alkane branching and key fuel properties.
Caption: Relationship between alkane branching and fuel properties.
References
- 1. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 2. tamson-instruments.com [tamson-instruments.com]
- 3. store.astm.org [store.astm.org]
- 4. matestlabs.com [matestlabs.com]
- 5. ASTM D2699 - eralytics [eralytics.com]
- 6. ASTM D2699 RON Test Method [sh-sinpar.com]
- 7. benchchem.com [benchchem.com]
- 8. matestlabs.com [matestlabs.com]
- 9. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 10. ASTM D445 - eralytics [eralytics.com]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D4052 - eralytics [eralytics.com]
- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
A Comparative Guide to Acyclic Isoprenoid Paleoenvironmental Indicators: Pristane and Phytane
A Note on 2,4,7-Trimethyloctane:
Extensive research into the existing scientific literature reveals a significant lack of information regarding the use of this compound as a paleoenvironmental indicator. While this branched alkane is recognized in the field of industrial chemistry, particularly in fuel science, its application in geochemical and paleoenvironmental studies is not documented. As such, a direct comparison of its performance with established biomarkers like pristane (B154290) and phytane (B1196419), complete with supporting experimental data, is not feasible at this time. The following guide will, therefore, focus on a comprehensive comparison of pristane and phytane, which are well-established and widely utilized paleoenvironmental indicators.
Pristane vs. Phytane: A Detailed Comparison for Paleoenvironmental Reconstruction
Pristane (C₁₉H₄₀) and phytane (C₂₀H₄₂) are acyclic isoprenoid alkanes that serve as crucial molecular fossils, or biomarkers, in the field of organic geochemistry. Their relative abundance in sedimentary rocks and petroleum provides valuable insights into the depositional environment, particularly the redox conditions, of ancient ecosystems. This guide offers an objective comparison of pristane and phytane as paleoenvironmental indicators, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Pristane and Phytane
The utility of pristane and phytane as paleoenvironmental indicators is primarily derived from their ratio (Pr/Ph). The interpretation of this ratio is summarized in the table below.
| Parameter | Pristane (Pr) | Phytane (Ph) | Pr/Ph Ratio Interpretation |
| Chemical Formula | C₁₉H₄₀ | C₂₀H₄₂ | - |
| Primary Precursor | Phytol (B49457) (from chlorophyll), Tocopherols (Vitamin E) | Phytol (from chlorophyll), Archaeal ether lipids | - |
| Formation Environment | Oxic (oxygen-rich) conditions | Anoxic (oxygen-poor) conditions | > 3.0: Indicates oxic depositional environments, often associated with terrestrial organic matter input from higher plants.[1] 1.0 - 3.0: Suggests sub-oxic or fluctuating redox conditions, commonly found in fluvio-marine or nearshore settings. < 1.0: Points to anoxic, often marine or hypersaline depositional environments with significant contributions from algae and bacteria.[2] |
| Diagenetic Pathway | Oxidative degradation of phytol to phytenic acid, followed by decarboxylation and reduction. | Reductive degradation of phytol via dihydrophytol (B1222839) or phytene. | The differing diagenetic pathways are the basis for the Pr/Ph ratio as a redox proxy. |
| Associated Organic Matter | Terrestrial (higher plants) | Marine (plankton, algae, bacteria), Hypersaline archaea | The source of organic matter can also influence the Pr/Ph ratio. |
| Limitations | Formation can be influenced by thermal maturity and clay-catalyzed degradation of phytol in reducing environments. | Can also be derived from archaeal lipids, complicating interpretation in some contexts. | The Pr/Ph ratio should be used with caution and in conjunction with other paleoenvironmental proxies, as it can be affected by thermal maturity and variations in source organisms. |
Experimental Protocols
The analysis of pristane and phytane in geological samples is typically performed using gas chromatography-mass spectrometry (GC-MS). A generalized experimental protocol is outlined below.
1. Sample Preparation and Extraction:
-
Crushing and Grinding: Rock or sediment samples are crushed and ground to a fine powder to increase the surface area for solvent extraction.
-
Soxhlet Extraction: The powdered sample is placed in a Soxhlet extractor, and the organic matter is extracted using an organic solvent mixture, commonly dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). This process isolates the bitumen, which contains the biomarkers.
2. Fractionation:
-
Column Chromatography: The extracted bitumen is separated into different compound classes (saturates, aromatics, and polars) using column chromatography. The column is typically packed with silica (B1680970) gel and alumina.
-
Elution: The fractions are eluted using solvents of increasing polarity. The saturated fraction, which contains pristane and phytane, is typically eluted first with a non-polar solvent like hexane.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: A small volume of the saturated hydrocarbon fraction is injected into the gas chromatograph.
-
Separation: The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5ms column).
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. Pristane and phytane are identified based on their characteristic retention times and mass spectra.
-
Quantification: The relative abundances of pristane and phytane are determined by integrating the peak areas in the resulting chromatogram. The Pr/Ph ratio is then calculated from these peak areas.
Mandatory Visualizations
Below are diagrams illustrating the key pathways and workflows described in this guide, created using the DOT language.
Caption: Diagenetic pathways of pristane and phytane from phytol under oxic and anoxic conditions.
Caption: A typical experimental workflow for the analysis of pristane and phytane from geological samples.
References
- 1. Frontiers | Anaerobic oxidation of short-chain alkanes in hydrothermal sediments: potential influences on sulfur cycling and microbial diversity [frontiersin.org]
- 2. Geomicrobiological linkages between short-chain alkane consumption and sulfate reduction rates in seep sediments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4,7-Trimethyloctane and Other Cetane Improvers in Diesel Fuel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 2,4,7-trimethyloctane and other commonly used cetane improvers in diesel fuel. While direct experimental data on the engine performance effects of this compound is limited in publicly available literature, this document compiles available data on its cetane number and presents a detailed comparison with established cetane improvers such as 2-ethylhexyl nitrate (B79036) (2-EHN), di-tert-butyl peroxide (DTBP), and diethyl ether (DEE). The information herein is intended to provide a valuable resource for researchers and scientists in the field of fuel science and engine technology.
Introduction to Cetane Improvers
Cetane number is a critical parameter for diesel fuel, indicating its ignition quality. A higher cetane number corresponds to a shorter ignition delay, leading to smoother combustion, reduced engine noise, and lower emissions. Cetane improvers are additives used to increase the cetane number of diesel fuel, thereby enhancing engine performance and reducing harmful emissions. These additives typically work by decomposing at lower temperatures than the fuel itself, initiating the combustion process earlier.
Physicochemical Properties of Cetane Improvers
A key property of a cetane improver is its ability to enhance the ignition quality of the base diesel fuel. The following table summarizes the known cetane numbers of this compound and other common cetane improvers.
| Cetane Improver | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Cetane Number |
| This compound | C₁₁H₂₄ | 156.31 | 177 | 44.5[1] |
| 2-Ethylhexyl nitrate (2-EHN) | C₈H₁₇NO₃ | 175.23 | ~190 (decomposes) | High (improves base fuel CN) |
| Di-tert-butyl peroxide (DTBP) | C₈H₁₈O₂ | 146.23 | 111 | High (improves base fuel CN) |
| Diethyl ether (DEE) | C₄H₁₀O | 74.12 | 34.6 | >125 |
Note: The cetane number of additives like 2-EHN and DTBP is typically not measured in their pure form but rather by their effectiveness in raising the cetane number of a base fuel.
Performance Comparison of Common Cetane Improvers
Table 1: Effect of Cetane Improvers on Engine Performance
| Cetane Improver | Base Fuel | Additive Concentration | Change in Brake Thermal Efficiency (BTE) | Change in Brake Specific Fuel Consumption (BSFC) | Reference |
| 2-EHN | Diesel | 2% (D98EHN2) | +11.57% at 3000 W load | Increase at all loads | [2] |
| DTBP | 20% Peppermint Oil + 80% Diesel (P20) | Not Specified | Higher than P20+DEE blend | -11.37% compared to diesel at full load | [3] |
| DEE | 20% Peppermint Oil + 80% Diesel (P20) | Not Specified | Lower than P20+DTBP blend | -7.47% compared to diesel at full load | [3] |
Table 2: Effect of Cetane Improvers on Engine Emissions
| Cetane Improver | Base Fuel | Additive Concentration | Change in NOx Emissions | Change in CO Emissions | Change in HC Emissions | Change in Smoke Emissions | Reference |
| 2-EHN | Diesel | 3% (D97EHN3) | Increased | -31.25% | -60.61% | Increased | [2] |
| DTBP | 20% Peppermint Oil + 80% Diesel (P20) | Not Specified | -9.8% compared to P20 | -18.57% compared to diesel | -35.49% compared to diesel | -12.6% compared to diesel | [3] |
| DEE | 20% Peppermint Oil + 80% Diesel (P20) | Not Specified | -10.4% compared to P20 | Lower than P20 | Lower than P20 | -10.58% compared to diesel | [3] |
Experimental Protocols
The data presented in this guide are based on standardized experimental procedures for evaluating diesel engine performance and emissions.
The cetane number of fuels is determined using the ASTM D613 standard test method . This method employs a single-cylinder, cooperative fuel research (CFR) engine with a variable compression ratio. The ignition delay of the test fuel is compared to that of primary reference fuels (a blend of n-cetane with a cetane number of 100 and heptamethylnonane with a cetane number of 15). The compression ratio is adjusted until the test fuel exhibits a specific ignition delay, and its cetane number is then determined by interpolation from the results of the reference fuels.
Engine performance and emissions are typically evaluated using a stationary diesel engine mounted on a dynamometer test bed. The engine is operated at various speed and load conditions.
-
Performance Parameters:
-
Brake Thermal Efficiency (BTE): The ratio of the brake power output to the fuel energy input.
-
Brake Specific Fuel Consumption (BSFC): The rate of fuel consumption divided by the brake power output.
-
-
Emission Parameters:
-
Gaseous emissions (NOx, CO, HC) are measured using an exhaust gas analyzer.
-
Smoke opacity is measured using a smoke meter.
-
The specific test conditions, such as engine type, speed, load, and injection timing, vary between studies and are detailed in the referenced literature.
Mechanism of Action and Logical Relationships
The following diagram illustrates the general mechanism by which cetane improvers influence the combustion process in a diesel engine, leading to changes in performance and emissions.
Caption: Mechanism of cetane improver action on diesel combustion.
Discussion and Future Outlook
The available data indicates that this compound possesses a cetane number of 44.5, which is in the range of typical diesel fuels. However, without direct engine testing, its effectiveness as a cetane improver and its impact on performance and emissions remain speculative. In contrast, established cetane improvers like 2-EHN, DTBP, and DEE have demonstrated significant effects on improving combustion and reducing certain emissions, albeit with some trade-offs, such as a potential increase in NOx emissions for 2-EHN.
The highly branched structure of this compound is a key characteristic. While branching in alkanes generally tends to lower the cetane number compared to their straight-chain counterparts, the specific arrangement of methyl groups in this compound results in a moderate cetane number. Further research, including experimental engine testing, is necessary to fully characterize the performance of this compound as a diesel fuel additive and to determine its potential benefits and drawbacks compared to existing cetane improvers. Such studies would provide valuable data for the development of advanced diesel fuel formulations with improved efficiency and reduced environmental impact.
References
A Comparative Analysis of 2,4,7-Trimethyloctane as a Non-Polar Solvent Against Hexane and Heptane
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Non-Polar Solvent Alternatives
In the landscape of non-polar solvents, hexane (B92381) and heptane (B126788) have long been the workhorses for a multitude of applications, from extraction and purification to chromatography and chemical synthesis. However, the emergence of alternative solvents necessitates a thorough evaluation of their performance, safety, and environmental impact. This guide provides a comprehensive comparison of 2,4,7-trimethyloctane against the industry standards, hexane and heptane, supported by key physical and chemical data and proposed experimental protocols for direct performance evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes the key properties of this compound, hexane, and heptane.
| Property | This compound | n-Hexane | n-Heptane |
| Molecular Formula | C₁₁H₂₄[1][2] | C₆H₁₄[3][4] | C₇H₁₆[5][6] |
| Molecular Weight ( g/mol ) | 156.31[1][2] | 86.18[3] | 100.21[7] |
| Boiling Point (°C) | 168 - 177[2][8] | 68.7[3] | 98.4[5][6] |
| Density (g/mL at 20°C) | ~0.734[8] | ~0.66[3] | ~0.684[9] |
| Viscosity (cP at 20°C) | Not readily available | ~0.31 - 0.326[10][11][12] | ~0.41 - 0.42[11][13] |
| Flash Point (°C) | ~52.3[14] | -22[3] | -4[5] |
| Polarity Index | Not readily available (expected to be low) | 0.1[11][15][16] | 0.1[11][16] |
| Vapor Pressure (kPa at 20°C) | Not readily available | 17.6[12] | 4.8[7] |
Key Observations:
-
Boiling Point and Volatility: this compound exhibits a significantly higher boiling point compared to both hexane and heptane. This lower volatility can be advantageous in applications requiring reduced solvent loss through evaporation and a more controlled reaction temperature.
-
Density: All three solvents have densities less than water.
-
Flash Point: The much higher flash point of this compound indicates a significantly lower fire hazard compared to the highly flammable hexane and heptane.
-
Polarity: All three are non-polar solvents, making them suitable for dissolving non-polar compounds.[11][15][16] The polarity index for this compound is expected to be in a similar low range.
Proposed Experimental Protocols for Performance Evaluation
To provide a direct comparison of their performance, the following detailed experimental protocols are proposed.
Experiment 1: Evaluation of Solvent Extraction Efficiency
Objective: To quantitatively compare the efficiency of this compound, hexane, and heptane in extracting a model non-polar compound from an aqueous matrix.
Model Compound: A non-polar, UV-active compound such as caffeine (B1668208) or a specific hydrophobic drug candidate.
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the model compound in a water-miscible solvent (e.g., methanol) at a known concentration.
-
Aqueous Sample Preparation: Spike a known volume of deionized water with the stock solution to create an aqueous sample with a precise concentration of the model compound.
-
Extraction Procedure:
-
Take three equal volumes of the aqueous sample in separate separatory funnels.
-
Add an equal volume of this compound to the first funnel, hexane to the second, and heptane to the third.
-
Shake each funnel vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analyte.
-
Allow the layers to separate completely.
-
-
Sample Analysis:
-
Carefully collect the organic layer from each funnel.
-
Analyze the concentration of the model compound in each organic extract using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Extraction Efficiency: The extraction efficiency for each solvent will be calculated using the following formula: Extraction Efficiency (%) = (Concentration in Organic Phase / Initial Concentration in Aqueous Phase) x 100%
Caption: Experimental workflow for evaluating solvent extraction efficiency.
Experiment 2: Comparative Performance in Normal-Phase Column Chromatography
Objective: To assess the performance of this compound, hexane, and heptane as the non-polar mobile phase component in the separation of a standard mixture of compounds by normal-phase column chromatography.
Standard Mixture: A mixture of two or three compounds with differing polarities (e.g., a mix of an aromatic hydrocarbon, a ketone, and an alcohol) that are readily detectable by UV.
Methodology:
-
Column Preparation: Pack three identical glass columns with silica (B1680970) gel of the same particle size and bed height.
-
Mobile Phase Preparation: Prepare three mobile phases, each consisting of one of the test solvents (this compound, hexane, or heptane) mixed with a polar modifier (e.g., ethyl acetate) in the same ratio (e.g., 90:10 v/v).
-
Chromatographic Separation:
-
Equilibrate each column with its respective mobile phase.
-
Load an identical amount of the standard mixture onto each column.
-
Elute the compounds from each column with the corresponding mobile phase at a constant flow rate.
-
Collect fractions at regular intervals.
-
-
Analysis and Comparison:
-
Analyze the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing each compound.
-
Measure the retention time (or elution volume) for each compound in each solvent system.
-
Calculate the resolution between adjacent peaks for each solvent system.
-
Performance Metrics:
-
Retention Time: Shorter retention times can indicate a more efficient elution.
-
Resolution: Higher resolution values signify better separation of the components in the mixture.
-
Peak Shape: Symmetrical peak shapes are desirable.
Logical Comparison of Solvent Properties
The following diagram provides a logical comparison of the key attributes of the three solvents based on available data and expected performance from the proposed experiments.
Caption: Logical comparison of key solvent attributes.
Conclusion and Future Outlook
Based on its physicochemical properties, this compound presents itself as a potentially safer alternative to hexane and heptane, primarily due to its significantly higher flash point and lower volatility. The reduced volatility could also translate to lower solvent losses and reduced worker exposure through inhalation.
While direct experimental data comparing its performance as a solvent is currently lacking, the proposed protocols offer a clear pathway for a thorough and objective evaluation. The branched structure of this compound may also offer unique selectivity in chromatographic separations, which warrants investigation.
For researchers and drug development professionals seeking to enhance laboratory safety and reduce the environmental footprint of their processes, this compound is a promising candidate that merits further experimental validation. Its adoption could represent a significant step forward in the pursuit of greener and safer chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 62016-38-0 | Benchchem [benchchem.com]
- 3. Hexane | Fisher Scientific [fishersci.com]
- 4. Hexane - Wikipedia [en.wikipedia.org]
- 5. Heptane | Fisher Scientific [fishersci.com]
- 6. study.com [study.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. This compound [stenutz.eu]
- 9. echemi.com [echemi.com]
- 10. Hexane Properties - CORECHEM Inc. [corecheminc.com]
- 11. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 12. byjus.com [byjus.com]
- 13. Heptane Solvent Properties [macro.lsu.edu]
- 14. Page loading... [wap.guidechem.com]
- 15. shodex.com [shodex.com]
- 16. Polarity Index [macro.lsu.edu]
Cross-validation of different analytical methods for 2,4,7-Trimethyloctane detection
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and precise detection of 2,4,7-Trimethyloctane, a branched alkane, is critical in various research and development applications, including its use as a reference compound in hydrocarbon structure and reaction studies, and its potential role in lipid metabolism research. This guide provides a comprehensive comparison of two prevalent analytical techniques for the detection and quantification of this compound: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Direct Liquid Injection Gas Chromatography-Mass Spectrometry (LI-GC-MS) .
This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid researchers in selecting the most suitable method for their specific analytical needs. While specific validated data for this compound is not extensively available in published literature, the following comparison is based on established methods for the analysis of similar volatile and semi-volatile hydrocarbons. The presented quantitative data is a representative expectation for C11 branched alkanes based on similar validated methods.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the desired throughput. HS-SPME-GC-MS is a solvent-free technique ideal for the extraction and concentration of volatile and semi-volatile compounds from various matrices. Direct liquid injection GC-MS, on the other hand, is a more traditional and straightforward approach for liquid samples.
| Parameter | Headspace SPME-GC-MS | Liquid Injection GC-MS |
| Principle | Analyte partitions between the sample matrix, headspace, and a coated fiber, followed by thermal desorption into the GC-MS. | A liquid sample is directly injected into the heated GC inlet, where it is vaporized and introduced into the analytical column. |
| Sample Type | Solid, liquid, and gas samples | Liquid samples |
| Sample Preparation | Minimal, involves placing the sample in a headspace vial. | Sample dissolution in a suitable volatile solvent. |
| Limit of Detection (LOD) | Estimated: 0.1 - 5 ng/L | Estimated: 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 15 ng/L | Estimated: 0.05 - 1.5 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Throughput | Moderate, due to extraction time | High |
| Advantages | High sensitivity, solvent-free, minimizes matrix effects. | Simple, rapid, and robust. |
| Disadvantages | Fiber-to-fiber variability, potential for analyte competition on the fiber. | Potential for matrix interference, requires clean samples. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HS-SPME-GC-MS and LI-GC-MS methods for the analysis of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the analysis of this compound using HS-SPME-GC-MS and LI-GC-MS. These protocols are based on standard methods for volatile hydrocarbon analysis and should be optimized for specific instrumentation and sample matrices.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is suitable for the trace-level analysis of this compound in various matrices.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Volatile organic compound-free water
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile compounds.
2. Sample Preparation
-
For liquid samples, place 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples, accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of VOC-free water.
-
Add 1.5 g of sodium chloride to each vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
Immediately seal the vials with the PTFE/silicone septa and caps.
3. HS-SPME Procedure
-
Place the sealed vial in an autosampler tray or a heating block with agitation.
-
Equilibrate the sample at 60°C for 10 minutes with agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.
4. GC-MS Parameters
-
Injector: Splitless mode, 250°C. Desorption time: 2 minutes.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min and hold for 5 minutes.
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
5. Calibration Prepare a series of aqueous calibration standards of this compound (e.g., 1, 5, 10, 50, 100 ng/L) and process them in the same manner as the samples. Construct a calibration curve by plotting the peak area against the concentration.
Method 2: Liquid Injection Gas Chromatography-Mass Spectrometry (LI-GC-MS)
This method is suitable for the analysis of this compound in liquid samples that are relatively clean.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Hexane (B92381) (or other suitable volatile solvent), pesticide residue grade or higher.
-
2 mL autosampler vials with PTFE septa.
-
0.22 µm PTFE syringe filters.
2. Sample Preparation
-
Accurately dilute the liquid sample containing this compound with hexane to bring the concentration within the calibration range.
-
If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
3. GC-MS Parameters
-
Injector: Split/splitless inlet in split mode (e.g., 20:1 split ratio), 250°C. Injection volume: 1 µL.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute. Ramp to 280°C at 15°C/min and hold for 5 minutes.
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
4. Calibration Prepare a series of calibration standards of this compound in hexane (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Analyze these standards under the same GC-MS conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration.
Conclusion
Both HS-SPME-GC-MS and LI-GC-MS are powerful techniques for the analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis. For trace-level detection and analysis in complex matrices, HS-SPME-GC-MS offers superior sensitivity and selectivity. For the rapid analysis of cleaner, liquid samples, LI-GC-MS provides a robust and high-throughput solution. It is recommended that researchers validate their chosen method in their own laboratory to ensure it meets the required performance criteria for their application.
A Proposed Framework for Inter-laboratory Comparison of 2,4,7-Trimethyloctane Quantification
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a formal, publicly available inter-laboratory comparison study specifically for the quantification of 2,4,7-trimethyloctane has not been identified. The following guide is a proposed framework based on established protocols for similar volatile organic compounds (VOCs) and hydrocarbons, designed to ensure comparability and reliability of results across different laboratories.
This guide outlines a proposed study design, detailed experimental protocols, and a standardized format for data presentation to facilitate a robust inter-laboratory comparison of this compound quantification.
Proposed Inter-laboratory Study Design
An inter-laboratory comparison is a valuable tool for assessing the proficiency of different laboratories in performing a specific analysis. A well-designed study can help identify potential analytical biases and improve the overall quality of data. The following is a proposed workflow for an inter-laboratory comparison of this compound quantification.
Caption: Workflow for a proposed inter-laboratory comparison study.
Data Presentation
The quantitative results from participating laboratories should be summarized in a clear and structured table to facilitate easy comparison. The following template is recommended for presenting the data from the proposed inter-laboratory comparison.
| Laboratory ID | Sample ID | Reported Concentration (µg/mL) | Analytical Method | Instrumentation | Notes |
| Lab-001 | S-01 | GC-MS | |||
| Lab-001 | S-02 | GC-MS | |||
| Lab-002 | S-01 | GC-MS | |||
| Lab-002 | S-02 | GC-MS | |||
| Lab-003 | S-01 | GC-FID | |||
| Lab-003 | S-02 | GC-FID |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the comparability of results. The following are proposed protocols based on common analytical techniques for the quantification of hydrocarbons.
1. Sample Preparation
-
Matrix: A suitable matrix, such as a certified reference material or a well-characterized surrogate (e.g., a specific fuel or solvent), should be spiked with a known concentration of this compound.
-
Sample Homogenization: The spiked matrix should be thoroughly homogenized to ensure uniform distribution of the analyte.
-
Sample Distribution: Aliquots of the homogenized sample should be distributed into sealed, inert containers and shipped to participating laboratories under appropriate storage conditions.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is a common and reliable method for the quantification of volatile organic compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85).
-
-
Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound.
-
Quantification: The concentration of this compound in the samples should be determined from the calibration curve.
3. Quality Control
-
Blanks: A method blank (a sample of the matrix without the analyte) should be analyzed with each batch of samples to check for contamination.
-
Replicates: Each sample should be analyzed in replicate (e.g., n=3) to assess the precision of the measurement.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to correct for variations in sample injection and instrument response.
Logical Relationships in the Study
The successful execution of an inter-laboratory comparison study relies on a clear understanding of the relationships between the different components of the study.
Caption: Key stages and their relationships in the proposed study.
A Comparative Guide to Internal Standards in Quantitative Analysis: Evaluating 2,4,7-Trimethyloctane
For researchers, scientists, and professionals in drug development, the pursuit of accurate and precise quantitative data is paramount. In chromatographic and mass spectrometric analyses, the use of an internal standard (IS) is a cornerstone of robust method development, correcting for variations that can arise during sample preparation and analysis. This guide provides a comprehensive overview of the role and selection of internal standards, with a specific focus on the theoretical suitability of 2,4,7-trimethyloctane, and presents a comparative framework for evaluating IS performance.
The Role of Internal Standards in Ensuring Accuracy and Precision
An internal standard is a compound of a known concentration that is added to all samples, calibration standards, and quality controls before analysis.[1][2] Its primary function is to compensate for the potential loss of analyte during sample preparation and for variations in instrument response, such as injection volume inconsistencies.[3][4] The concentration of the target analyte is determined by calculating the ratio of the analyte's response to the internal standard's response.[3] This ratiometric approach significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[4][5]
Selecting an Ideal Internal Standard
The choice of an internal standard is critical and should be guided by several key characteristics to ensure it effectively mimics the analyte's behavior throughout the analytical process. An ideal internal standard should:
-
Be chemically similar to the analyte: This ensures comparable behavior during sample extraction and analysis.[3][4]
-
Not be present in the original sample: The internal standard must not be an endogenous component of the sample matrix.[2][3]
-
Be clearly resolved from the analyte and any interferences: The chromatographic peaks of the internal standard and the analyte must be distinct.[3]
-
Have a similar retention time to the analyte: This helps to ensure that both compounds are subjected to similar conditions during the analysis.[2]
-
Be stable and not react with the sample matrix or derivatizing agents. [4]
For gas chromatography-mass spectrometry (GC-MS) applications, stable isotope-labeled (e.g., deuterated) versions of the analyte are often considered the "gold standard" for internal standards as they exhibit nearly identical chemical and physical properties to the analyte.[6][7]
Evaluating this compound as a Potential Internal Standard
This compound is a branched-chain alkane. Its suitability as an internal standard would depend on the specific application, particularly the nature of the analyte being quantified.
Theoretical Suitability:
-
For Hydrocarbon Analysis: In the analysis of other branched-chain alkanes or hydrocarbons, such as in fuel or environmental samples, this compound could be a suitable candidate due to its structural similarity. This similarity would likely lead to comparable extraction efficiencies and chromatographic behavior.
-
Analyte Matching: It would be most appropriate for analytes with similar boiling points and polarities to ensure co-elution or near co-elution, which is crucial for effective correction of analytical variability.
-
Limitations: For the analysis of polar or functionalized compounds, this compound would likely be a poor choice, as its nonpolar nature would lead to significantly different behavior during sample preparation and chromatographic separation.
Currently, there is a lack of published experimental data specifically validating the accuracy and precision of this compound as an internal standard. Therefore, a direct comparison with other internal standards based on experimental performance is not feasible at this time.
Performance Comparison of Internal Standard Types
To illustrate how the performance of an internal standard is evaluated, the following table summarizes typical accuracy and precision data for different types of internal standards. The data is representative of what would be generated during a method validation study. Stable isotope-labeled internal standards, such as deuterated compounds, generally provide superior performance compared to structural analogs.[6]
| Internal Standard Type | Analyte | Method | Accuracy (Recovery %) | Precision (%RSD) | Linearity (r²) | Reference |
| Deuterated IS | Kahalalide F | LC-MS/MS | 95 - 105% | < 5% | > 0.99 | |
| Structural Analog IS | Kahalalide F | LC-MS/MS | 80 - 110% | < 15% | > 0.99 | |
| Deuterated IS | Various Analytes | LC-MS/MS | 90 - 115% | 1.6 - 13% | Not Stated | [8] |
| Non-Deuterated IS | Various Analytes | LC-MS/MS | 70 - 120% | < 20% | Not Stated | [9] |
This table presents illustrative data from various sources to demonstrate the typical performance differences between internal standard types. It does not contain data for this compound.
Experimental Protocols
A detailed methodology is crucial for the accurate and precise use of an internal standard. Below is a generalized experimental protocol for a quantitative analysis using an internal standard with GC-MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Accurately weigh a known amount of the analyte standard and dissolve it in a suitable solvent (e.g., methanol, hexane) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution: Similarly, prepare a stock solution of the internal standard (e.g., this compound) at a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution. Each of these working standards will be spiked with the internal standard.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard that will be used to spike all samples, standards, and quality controls.
Calibration Curve Preparation
-
Prepare a series of calibration standards by taking a fixed volume of each analyte working standard and adding a constant volume of the internal standard spiking solution.
-
The final concentration of the internal standard should be the same in all calibration standards, while the analyte concentration will vary across the calibration range.
Sample Preparation
-
To a known volume or weight of the unknown sample, add the same constant volume of the internal standard spiking solution as was added to the calibration standards.
-
Perform the necessary sample extraction, cleanup, and/or derivatization steps.
GC-MS Analysis
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Develop a chromatographic method that provides good separation of the analyte and the internal standard from each other and from any matrix interferences.
-
For the mass spectrometer, operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of both the analyte and the internal standard.
Data Analysis
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
For each unknown sample, calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.
Visualizing Workflows and Concepts
Diagrams can effectively illustrate the experimental workflow and the logical relationships in quantitative analysis.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship between an internal standard, accuracy, and precision.
Conclusion
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Acyclic Isoprenoid Biomarkers for Paleoenvironmental Reconstruction
Introduction
In the field of organic geochemistry, molecular fossils, or "biomarkers," serve as invaluable tools for deciphering the Earth's history. These chemical compounds, preserved in sediments and petroleum, retain the basic carbon skeleton of their biological precursors, offering insights into the organisms and environmental conditions of the past.[1] Acyclic isoprenoid hydrocarbons, a class of branched alkanes, are particularly significant in petroleum exploration and paleoenvironmental studies. While the specific compound 2,4,7-trimethyloctane is a branched alkane, its direct correlation with specific geological formations is not well-documented in current scientific literature. Therefore, this guide will focus on the well-established acyclic isoprenoid biomarkers, pristane (B154290) (Pr) and phytane (B1196419) (Ph), to illustrate the principles of using such compounds to characterize geological source rocks. This guide will compare their utility in different depositional environments and detail the analytical methodologies for their quantification.
Data Presentation: Comparison of Pristane/Phytane (Pr/Ph) Ratios in Various Source Rocks
The ratio of pristane (C₁₉) to phytane (C₂₀) is a widely used geochemical parameter to infer the redox conditions of the depositional environment and the type of organic matter input.[2][3] Both are primarily derived from the phytyl side chain of chlorophyll. Under oxic (oxygen-rich) conditions, the degradation of phytol (B49457) tends to form pristane, whereas anoxic (oxygen-poor) conditions favor the formation of phytane.[4][5] The following table summarizes typical Pr/Ph ratios and their geological interpretations.
| Pr/Ph Ratio | Depositional Environment | Redox Conditions | Dominant Organic Matter Source | Lithology | References |
| > 3.0 | Terrestrial, Fluvial/Deltaic | Oxic | Higher plants (resins and waxes) | Coal, Carbonaceous Shale | [2][6] |
| 1.0 - 3.0 | Transitional, Nearshore Marine | Sub-oxic | Mixed terrestrial and marine | Marine Shale | |
| < 1.0 | Marine, Lacustrine, Hypersaline | Anoxic (reducing) | Algae, Bacteria, Plankton | Marine Carbonate, Evaporite | [6] |
| < 0.5 | Strongly Anoxic, Hypersaline | Strongly Reducing | Marine algae and bacteria | Marine Carbonate | [7] |
Experimental Protocols
The quantitative analysis of acyclic isoprenoid biomarkers from geological samples (sediments, source rocks, or crude oils) involves several key steps, from sample preparation to instrumental analysis. The most common and powerful analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
Sample Preparation and Extraction
The goal of this stage is to extract the organic matter, including biomarkers, from the inorganic rock matrix.
-
Grinding: Rock or sediment samples are first cleaned to remove contaminants and then ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient extraction.[10][11]
-
Solvent Extraction: The powdered sample is extracted using an organic solvent or a mixture of solvents. Dichloromethane (DCM) or a mixture of DCM and methanol (B129727) is commonly used.[1] This can be performed using various techniques:
-
Soxhlet Extraction: A classic and thorough method where the sample is repeatedly washed with condensed solvent over an extended period (e.g., 24-72 hours).[5]
-
Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to enhance extraction efficiency.
-
-
Asphaltene Removal: For crude oil or bitumen-rich samples, asphaltenes are precipitated by adding a non-polar solvent like n-hexane or n-pentane. The soluble portion (maltenes) containing the biomarkers is then decanted.[11]
-
Fractionation: The total extract is separated into different compound classes (saturates, aromatics, and polars) using liquid column chromatography.[1] The saturated fraction, which contains the acyclic isoprenoids, is collected for analysis. Alumina and silica (B1680970) gel are common stationary phases for the column.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for biomarker analysis, allowing for the separation, identification, and quantification of individual compounds within the complex saturated hydrocarbon fraction.[8][9]
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30-60m length) is coupled to a mass spectrometer (typically a quadrupole detector).[12]
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A small volume of the saturated fraction (dissolved in a suitable solvent) is injected into the GC.
-
Temperature Program: The GC oven temperature is ramped up according to a specific program (e.g., starting at 40°C, holding, then increasing to 300-320°C at a rate of 4-6°C/min) to separate compounds based on their boiling points.[11]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Analysis Mode: The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarkers. For acyclic isoprenoids like pristane and phytane, characteristic fragment ions (e.g., m/z 183 and 197 for pristane, m/z 183 and 211 for phytane) are monitored.[13]
-
-
Quantification: The abundance of pristane and phytane is determined by integrating the peak areas in the respective ion chromatograms. The Pr/Ph ratio is then calculated from these areas.
Visualizations
Experimental Workflow for Biomarker Analysis
The following diagram illustrates the general workflow for the analysis of acyclic isoprenoid biomarkers from a geological source rock.
Caption: Workflow for the extraction and analysis of biomarkers from geological samples.
Logical Relationship for Pr/Ph Ratio Interpretation
This diagram illustrates the diagenetic pathways of phytol leading to the formation of pristane or phytane and the resulting interpretation of their ratio.
Caption: Diagenetic pathways of phytol and interpretation of the Pr/Ph ratio.
References
- 1. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomarker-inc.com [biomarker-inc.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2,4,7-Trimethyloctane as a Diesel Fuel Additive Against Standard Diesel
This guide provides a comprehensive performance comparison of diesel fuel additized with 2,4,7-trimethyloctane against standard diesel fuel. The information is curated for researchers, scientists, and professionals in fuel and drug development, presenting key performance indicators, detailed experimental methodologies, and visual representations of relevant processes. While direct and extensive benchmarking data for this compound is limited in publicly available literature, this guide synthesizes known properties and draws comparisons from studies on similar branched alkane additives to provide a scientifically grounded overview.
Data Presentation: Key Fuel Properties and Performance Metrics
The following tables summarize the known properties of this compound and standard diesel, along with expected performance changes when this compound is used as a diesel additive. The performance characteristics of the additized fuel are inferred from studies on similar iso-alkanes.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Standard Diesel (Typical Values) |
| Molecular Formula | C₁₁H₂₄ | C₁₂H₂₃ (average) |
| IUPAC Name | This compound | Not Applicable |
| CAS Number | 62016-38-0 | Not Applicable |
| Cetane Number | 44.5 | 40-55 (ASTM D975), min 51 (EN 590)[1][2] |
| Boiling Point (°C) | 177 | 180 - 360 |
| Density ( g/mol ) | 156.31 | ~850 |
Table 2: Engine Performance and Emissions Comparison (Inferred)
Based on studies of iso-alkane additives in diesel fuel, the following changes in performance and emissions can be anticipated when blending this compound with standard diesel.
| Performance Metric | Standard Diesel (Baseline) | Diesel + this compound (Expected Outcome) | Reference Study Insights on Similar Iso-alkanes |
| Engine Power Output | Baseline | Potential for slight increase or decrease depending on blend ratio and engine load.[3][4] | Studies on other iso-alkanes show varied effects on engine torque and power.[3][4] |
| Brake Specific Fuel Consumption (BSFC) | Baseline | Likely to show a slight increase due to lower energy density compared to aromatic compounds in diesel. | Addition of some iso-alkanes can lead to an increase in BSFC.[3] |
| Indicated Thermal Efficiency | Baseline | Potential for a slight decrease.[4] | Blending with iso-alkanes has been shown to result in lower indicated thermal efficiency.[4] |
| NOx Emissions | Baseline | Potential for decrease, particularly at lower engine loads.[4] | Blending with iso-alkanes has been observed to reduce NOx emissions under low load conditions.[4] |
| CO Emissions | Baseline | Potential for an increase, especially at lower engine loads.[4] | An increase in CO emissions has been noted with the addition of iso-alkanes.[4] |
| Hydrocarbon (HC) Emissions | Baseline | Potential for a decrease.[4] | A decrease in HC emissions has been observed with iso-alkane blends.[4] |
| Soot (Particulate Matter) Emissions | Baseline | Significant reduction, particularly at high engine loads.[4] | Iso-alkane additives have been shown to significantly reduce soot emissions under high loads.[4] |
Experimental Protocols
The following section details a generalized experimental protocol for benchmarking the performance of a diesel fuel additive like this compound. This protocol is based on standard industry practices and methodologies found in fuel research.
Fuel Preparation
-
Baseline Fuel: A standard diesel fuel meeting ASTM D975 or EN 590 specifications is used as the control.
-
Test Fuel: The additized fuel is prepared by blending a specific volume percentage of this compound with the baseline diesel fuel. Common blend ratios for testing additives are in the range of 5% to 20% by volume. The exact blend ratio should be recorded.
Engine Testbed Setup
A common experimental setup for engine performance and emissions testing includes:
-
Engine: A single-cylinder or multi-cylinder direct-injection diesel engine is typically used. The engine specifications (e.g., make, model, displacement, compression ratio) must be documented.
-
Dynamometer: An eddy current or hydraulic dynamometer is coupled to the engine to control the engine speed and load, and to measure torque and power output.
-
Fuel System: The engine's fuel system is equipped with a high-precision fuel flow meter to measure the brake specific fuel consumption (BSFC).
-
Data Acquisition System: A computerized data acquisition system is used to record engine operating parameters such as engine speed, load, in-cylinder pressure, and temperatures at various points.
-
Emissions Analyzer: An exhaust gas analyzer is used to measure the concentrations of regulated emissions (NOx, SOx, CO, HC) and particulate matter. Common analyzers include chemiluminescence detectors for NOx, non-dispersive infrared (NDIR) analyzers for CO and CO₂, and flame ionization detectors (FID) for HC.
Test Procedure
-
Engine Warm-up: The engine is run with the baseline diesel fuel until it reaches a stable operating temperature.
-
Baseline Data Collection: The engine is operated at various speed and load points (e.g., as defined by a standard test cycle like the ECE R49). At each point, data on engine performance (torque, power, BSFC) and emissions are recorded for the baseline fuel.
-
Fuel System Purge: The fuel system is thoroughly purged to remove any remaining baseline fuel.
-
Test Fuel Operation: The engine is then run with the this compound-additized fuel under the same test conditions as the baseline fuel.
-
Test Fuel Data Collection: Performance and emissions data are recorded for the additized fuel at the same speed and load points.
-
Data Analysis: The collected data for the additized fuel is compared against the baseline data to evaluate the effect of the additive.
Key Measurement Methods
-
Cetane Number: ASTM D613 (Standard Test Method for Cetane Number of Diesel Fuel Oil).
-
Engine Performance: Measured using the dynamometer and fuel flow meter.
-
Gaseous Emissions: Measured using a multi-gas exhaust analyzer.
-
Particulate Matter: Measured using a smoke meter or a gravimetric method with a dilution tunnel.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for comparing additized fuel against standard diesel.
Simplified Diesel Combustion and Emission Formation Pathway
Caption: Simplified pathway of diesel combustion and primary emission formation.
References
Safety Operating Guide
Proper Disposal Procedures for 2,4,7-Trimethyloctane
The following guide provides essential safety and logistical information for the proper disposal of 2,4,7-trimethyloctane, ensuring compliance with safety regulations and promoting a secure laboratory environment. This procedure is intended for researchers, scientists, and drug development professionals.
Immediate Safety & Handling
Before handling this compound, it is crucial to be aware of its hazards. This substance is an extremely flammable, water-insoluble hydrocarbon that can cause skin and serious eye irritation.[1] Inhalation may be harmful and cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious protective gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air.[2]
-
Spill: For small spills, absorb the substance with an inert material. For larger spills, prevent it from entering drains. Remove all sources of ignition and use spark-proof tools during cleanup.[2] Materials used for cleanup, such as contaminated rags or absorbents, must be disposed of as hazardous waste.[3][4]
Chemical & Hazard Data
The following table summarizes key quantitative data for this compound.
| Property | Data |
| Chemical Formula | C₁₁H₂₄[5][6] |
| CAS Number | 62016-38-0[5][6] |
| Molecular Weight | 156.31 g/mol [5] |
| GHS Hazard Categories | Flammable Gases: Category 1Gases Under Pressure: Liquefied GasAcute Toxicity (Inhalation): Category 4Skin Irritation: Category 2Serious Eye Damage: Category 1 |
| Regulatory Status | Considered an ignitable and toxic hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[7][8] |
Disposal Protocol
Disposal of this compound must be handled as regulated hazardous waste.[7] Discharging organic solvents into the sewer system is strictly prohibited.[3] Evaporation is not an acceptable method of disposal.[9]
Step 1: Container Selection
-
Select a sturdy, leak-proof container that is chemically compatible with hydrocarbons.[4][8]
-
Use a designated "Non-Halogenated Organic Waste" container if available.[10] Ensure the container can be tightly sealed.[3][8]
Step 2: Waste Collection
-
Collect waste this compound in the designated container at or near the point of generation.[8]
-
Do not mix this waste with incompatible materials, such as acids or oxidizers.[4]
-
Keep the waste container closed at all times except when adding waste.[4][8]
Step 3: Labeling
-
Clearly label the container with a "Hazardous Waste" tag.[3][4]
-
The label must identify the contents, including "this compound" and list any other solvents in the mixture with their estimated percentages.[3]
-
Ensure the relevant hazard symbols (e.g., flammable, irritant) are visible on the label.[10]
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area must be well-ventilated and away from heat, sparks, open flames, or other sources of ignition.[2]
-
Use secondary containment for all liquid hazardous waste to prevent spills from spreading.[4]
Step 5: Final Disposal
-
Once the container is full, or if waste has been stored for an extended period, arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to request a waste pickup.[4]
-
The waste will be disposed of by a licensed hazardous waste carrier in accordance with federal, state, and local regulations.[7][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. keene.edu [keene.edu]
- 2. fishersci.com [fishersci.com]
- 3. web.mit.edu [web.mit.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. This compound | C11H24 | CID 14325890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. mtu.edu [mtu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
Essential Safety and Logistical Information for Handling 2,4,7-Trimethyloctane
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,7-Trimethyloctane was not located in the available resources. The following guidance is synthesized from safety data for structurally similar branched alkanes and general best practices for handling flammable liquid hydrocarbons. Researchers must handle this compound with caution and treat it as potentially hazardous. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for a comprehensive risk assessment before use.
I. Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of this compound, a colorless and flammable liquid, necessitates stringent adherence to safety protocols to minimize exposure and mitigate risks in the laboratory.[1] Appropriate Personal Protective Equipment (PPE) is the first line of defense for researchers and drug development professionals.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Face Shield | A face shield should be used in situations with a splash hazard.[2][3] | |
| Hand Protection | Chemical-resistant Gloves | Wear compatible chemical-resistant gloves.[2] Nitrile gloves may be suitable, but it is crucial to check the manufacturer's chemical resistance data. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.[2] For larger quantities or situations with a higher splash potential, consider a chemical-resistant apron or coveralls.[2][3] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient to control vapors, or if irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[2] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for ensuring a safe laboratory environment.
Standard Operating Procedure (SOP) Workflow
Caption: Standard operating procedure for handling this compound.
Experimental Protocol: General Handling
-
Preparation:
-
Before handling, ensure all required PPE is correctly donned.
-
Verify that the chemical fume hood is operational and has adequate airflow.
-
Gather all necessary equipment and reagents to avoid leaving the designated work area.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Storage:
-
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
III. Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management and Disposal
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables like gloves, pipette tips, and absorbent pads, in a dedicated and clearly labeled hazardous waste container.[5]
-
The container must be chemically compatible and leak-proof.[5]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
-
Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Store the sealed hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials.[5]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[5]
-
-
Empty Container Disposal:
IV. Emergency Procedures: Spill Management
In the event of a spill, a prompt and appropriate response is essential to minimize hazards.
Chemical Spill Response Workflow
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
